Product packaging for OU749(Cat. No.:CAS No. 519170-13-9)

OU749

Cat. No.: B1663771
CAS No.: 519170-13-9
M. Wt: 361.4 g/mol
InChI Key: QCXWBMZVLJCKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OU749 (CAS 519170-13-9), a compound with the molecular formula C₁₆H₁₅N₃O₃S₂ and a molecular weight of 361.44, is a valuable research chemical recognized as a novel, species-specific, and uncompetitive inhibitor of gamma-glutamyl transpeptidase (GGT) [1] [4] . Its core research value lies in its unique mechanism of action; unlike toxic glutamine analogues, this compound is not a substrate competitor but binds the gamma-glutamyl enzyme complex (F-form), acting as an uncompetitive inhibitor [1] [3] . It functions by occupying the acceptor site while bound to the enzyme-substrate complex, effectively competing with acceptor substrates like glycyl-glycine [1] . This mechanism is effective against both the hydrolysis and transpeptidation reactions catalyzed by GGT [3] . A critical characteristic of this compound is its pronounced species specificity, inhibiting human GGT with 7 to 10-fold greater potency than the enzyme from rats or mice, and showing no inhibition of porcine GGT [1] . This specificity is determined by differences in the primary protein structure, making it a crucial tool for physiologically relevant research [1] . With an intrinsic K i of 17.6 µM, this compound demonstrates significant research utility with an improved toxicity profile, being over 150-fold less toxic than the classical GGT inhibitor acivicin in dividing cells [1] [5] . Researchers utilize this compound to probe the role of GGT in critical biological processes, particularly in studies of cancer research where GGT expression contributes to resistance to chemotherapy and radiation [1] . Its application extends to elucidating GGT's function in glutathione metabolism, amino acid transport, cellular oxidative stress responses, and detoxification pathways [4] . The thiadiazole and benzenesulfonamide moieties of this compound contribute to its binding affinity and specificity, providing a structural basis for the development of novel inhibitors [4] . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O3S2 B1663771 OU749 CAS No. 519170-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXWBMZVLJCKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366842
Record name OU749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519170-13-9
Record name OU749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the novel sulfonamide compound, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Properties and Data

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound featuring a core 1,3,4-thiadiazole ring, which is a common scaffold in medicinal chemistry. The molecule is further functionalized with a 4-methoxybenzyl group and a benzenesulfonamide moiety. These functional groups are expected to impart specific physicochemical and biological properties to the molecule. Detailed chemical data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₅N₃O₃S₂PubChem[1][2]
Molecular Weight 361.44 g/mol PubChem[1][2]
Monoisotopic Mass 361.05548 DaPubChem[1][2]
IUPAC Name N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamidePubChem[1][2]
SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3PubChem[1][2]
InChI InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)PubChem[1][2]
InChIKey QCXWBMZVLJCKHF-UHFFFAOYSA-NPubChem[1][2]
Predicted XlogP 2.8PubChem[1][2]
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 5PubChem
Predicted Rotatable Bond Count 5PubChem
Predicted Topological Polar Surface Area 99.4 ŲPubChem
Predicted Heavy Atom Count 24PubChem

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not available in the public domain, a plausible two-step synthetic route can be proposed based on established methodologies for similar compounds.

Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate)

The synthesis of the key intermediate, 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole, can be achieved through the cyclization of a thiosemicarbazide derivative. A general procedure is outlined below.

Materials:

  • 4-methoxyphenylacetic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Suitable solvent (e.g., toluene, xylene)

  • Base (e.g., pyridine, triethylamine)

Procedure:

  • A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a suitable solvent.

  • The mixture is cooled in an ice bath, and phosphorus oxychloride (1.1 equivalents) is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Final Product)

The final compound is synthesized by the sulfonylation of the 2-amino group of the intermediate with benzenesulfonyl chloride.

Materials:

  • 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole

  • Benzenesulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (1 equivalent) is dissolved in a mixture of pyridine and DCM.

  • The solution is cooled in an ice bath, and benzenesulfonyl chloride (1.1 equivalents) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide have not been explicitly reported, the presence of the benzenesulfonamide-substituted 1,3,4-thiadiazole scaffold strongly suggests potential interactions with specific biological targets.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5] It is highly probable that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide acts as an inhibitor of one or more CA isoforms. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.

Carbonic_Anhydrase_Inhibition cluster_reaction Catalytic Reaction CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase (CA) Inhibitor N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Inhibitor->CA Inhibition

Figure 1: Proposed mechanism of carbonic anhydrase inhibition.
TGF-β Signaling Pathway Inhibition

Several studies have reported that derivatives of 1,3,4-thiadiazole can act as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][7] The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[8][9] Specifically, some thiadiazole-containing compounds have been shown to inhibit the TGF-β type I receptor kinase (ALK5).[7] Inhibition of ALK5 prevents the phosphorylation and activation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the pro-fibrotic and pro-tumorigenic effects of TGF-β. Given its structural features, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may also exhibit inhibitory activity against this pathway.

TGF_beta_Signaling_Inhibition TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates pTBRI Phosphorylated ALK5 Inhibitor N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Inhibitor->TBRI Inhibition Smad23 Smad2/3 pTBRI->Smad23 Phosphorylates pSmad23 Phosphorylated Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Figure 2: Potential inhibition of the TGF-β signaling pathway.
Experimental Workflow for Biological Activity Screening

To elucidate the biological activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a systematic screening approach should be employed.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization CA_Assay Carbonic Anhydrase Inhibition Assay Characterization->CA_Assay Kinase_Assay Kinase Panel Screening (e.g., TGF-βR, VEGFR-2) Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Characterization->Cell_Assay IC50 IC₅₀/EC₅₀ Determination CA_Assay->IC50 Kinase_Assay->IC50 Cell_Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR

Figure 3: A logical workflow for biological evaluation.

Conclusion

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of significant interest for drug discovery and development. Based on its structural features, it is a promising candidate for inhibition of carbonic anhydrases and potentially other key signaling pathways such as the TGF-β pathway. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their future investigations of this and related molecules.

References

An In-Depth Technical Guide to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to a class of molecules containing both a 1,3,4-thiadiazole ring and a benzenesulfonamide group. These structural motifs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, synthesis, and potential biological activities.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide .

Synonyms

While no widely recognized common synonyms exist for this specific compound, it may be referred to in scientific literature by its chemical name or a designated compound number within a particular study.

Chemical Structure

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization to 1,3,4-Thiadiazole cluster_2 Step 3: Sulfonylation A 4-Methoxyphenylacetic acid C Intermediate Thiosemicarbazone A->C Reaction with acid chloride/ester B Thiosemicarbazide B->C D 2-amino-5-(4-methoxybenzyl) -1,3,4-thiadiazole C->D Acid-catalyzed cyclization F N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol -2-yl)benzenesulfonamide D->F Reaction in presence of a base E Benzenesulfonyl chloride E->F G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol -2-yl)benzenesulfonamide Kinases Tyrosine Kinases Compound->Kinases Inhibition CA Carbonic Anhydrases (e.g., CA IX) Compound->CA Inhibition Apoptosis Apoptosis-related proteins (e.g., Caspases) Compound->Apoptosis Modulation Proliferation Inhibition of Cell Proliferation Kinases->Proliferation CA->Proliferation InduceApoptosis Induction of Apoptosis Apoptosis->InduceApoptosis Angiogenesis Inhibition of Angiogenesis Proliferation->Angiogenesis

The Diverse Biological Activities of 1,3,4-Thiadiazole Sulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide moiety, this core structure gives rise to a class of compounds with a remarkably broad spectrum of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy as anticancer, antibacterial, antifungal, and enzyme-inhibiting molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,3,4-thiadiazole sulfonamide derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of key cellular pathways.

Synthesis of 1,3,4-Thiadiazole Sulfonamide Derivatives

The synthesis of 1,3,4-thiadiazole sulfonamide derivatives typically involves a multi-step process. A common synthetic route commences with the reaction of thiosemicarbazide with a carboxylic acid or its derivative to form a 2-amino-5-substituted-1,3,4-thiadiazole. This intermediate is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield the final sulfonamide derivative.

Experimental Protocol: Synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes the synthesis of a key intermediate in the development of various 1,3,4-thiadiazole sulfonamide derivatives.

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole

  • Chlorine gas

  • Acetonitrile

  • Ammonia

  • Acetic anhydride

Procedure:

  • Chlorination: A suspension of 2-amino-5-mercapto-1,3,4-thiadiazole in aqueous acetonitrile is cooled to 0-5°C. Chlorine gas is bubbled through the mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis: The resulting sulfonyl chloride is then treated with aqueous ammonia at a low temperature to form the sulfonamide.

  • Acetylation: The amino group of the sulfonamide is acetylated using acetic anhydride to yield N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity

1,3,4-Thiadiazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

Carbonic Anhydrase Inhibition

A primary mechanism underlying the anticancer activity of many 1,3,4-thiadiazole sulfonamides is their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in maintaining the pH balance in tumor microenvironments, and their inhibition leads to intracellular acidification and subsequent apoptosis.[1]

Thiadiazole_Sulfonamide 1,3,4-Thiadiazole Sulfonamide Derivative CAIX_XII Carbonic Anhydrase IX and XII Thiadiazole_Sulfonamide->CAIX_XII Inhibition H_HCO3 H⁺ + HCO₃⁻ CAIX_XII->H_HCO3 Catalysis Intracellular_pH_Decrease Intracellular pH Decrease CAIX_XII->Intracellular_pH_Decrease leads to H2CO3 H₂CO₃ H2CO3->CAIX_XII Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Apoptosis Apoptosis Intracellular_pH_Decrease->Apoptosis

Mechanism of Anticancer Activity via Carbonic Anhydrase Inhibition.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole sulfonamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Spiro-acenaphthylene tethered-[2][3][4]-thiadiazoleRenal (RXF393)7.01 ± 0.39[5]
Colon (HT29)24.3 ± 1.29[5]
Melanoma (LOX IMVI)9.55 ± 0.51[5]
Diazene derivative 2Breast (MCF-7)1.18[6]
Colon (Caco2)5.28[6]
Liver (HepG-2)7.15[6]
Dihydroxyphenyl triazene derivative 5Colon (Caco2)3.03[6]
Liver (HepG-2)5.66[6]
Breast (MCF-7)12.50[6]
Carbohydrazide coumarin 18Colon (Caco2)2.00[6]
Liver (HepG2)12.30[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 1,3,4-Thiadiazole sulfonamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antibacterial Activity

1,3,4-Thiadiazole sulfonamides have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Thiourea derivative 6aStaphylococcus aureus0.78[2]
Thiourea derivative 6cStaphylococcus aureus3.125[2]
Thiourea derivative 6hStaphylococcus aureus3.125[2]
Thiourea derivative 6iStaphylococcus aureus3.125[2]
Compound GStaphylococcus aureus3.125[2]
Escherichia coli3.125[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 1,3,4-Thiadiazole sulfonamide derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Antifungal Activity

Several 1,3,4-thiadiazole sulfonamide derivatives have shown promising antifungal activity, particularly against Candida species. A key mechanism of their antifungal action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Thiadiazole_Sulfonamide 1,3,4-Thiadiazole Sulfonamide Derivative Lanosterol_Demethylase 14α-Lanosterol Demethylase Thiadiazole_Sulfonamide->Lanosterol_Demethylase Inhibition Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential for Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Antifungal Mechanism via Ergosterol Biosynthesis Inhibition.
Quantitative Antifungal Activity Data

The antifungal activity is also commonly reported as MIC values.

CompoundFungal StrainMIC (µg/mL)Reference
Compound 3l (2,4-dichlorophenyl derivative)Candida albicans ATCC 102315[3]
Candida crusei ATCC 625810[3]
Candida glabrata ATCC 200110[3]
Candida famata10[3]
Compound 3k (2,4-difluorophenyl derivative)Candida albicans ATCC 1023110[3]
Candida crusei ATCC 652810[3]
Candida famata10[3]
2-Amino-1,3,4-thiadiazole (AT)Candida albicans0.5 mg/cm³[7]
2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide (AcATS)Candida albicans50.0 mg/cm³[7]

Experimental Protocol: Ergosterol Quantification Assay

This assay is used to investigate the effect of antifungal compounds on ergosterol biosynthesis.

Materials:

  • Fungal cells (Candida species)

  • Antifungal compounds

  • Saponification solution (alcoholic KOH)

  • n-Heptane

  • HPLC system with a UV detector

Procedure:

  • Cell Treatment: Fungal cells are cultured in the presence and absence of the test compounds.

  • Ergosterol Extraction: The cells are harvested, and the ergosterol is extracted by saponification followed by liquid-liquid extraction with n-heptane.

  • HPLC Analysis: The extracted ergosterol is quantified by high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Conclusion and Future Perspectives

1,3,4-Thiadiazole sulfonamide derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy against cancer, bacteria, and fungi, coupled with well-defined mechanisms of action, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their therapeutic potential. The continued exploration of this chemical scaffold is poised to yield novel and effective therapeutic agents to address significant unmet medical needs.

References

Potential Therapeutic Targets of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide belongs to a class of heterocyclic sulfonamides that has garnered significant attention in medicinal chemistry. The core structure, featuring a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with specific biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound and its close analogs, summarizes quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows. While direct experimental data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is limited in publicly available literature, extensive research on structurally related compounds strongly indicates that its primary therapeutic targets are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs) .

Primary Therapeutic Target: Carbonic Anhydrases (CAs)

The benzenesulfonamide group is a classic zinc-binding group, making compounds containing this moiety potent inhibitors of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial in a multitude of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[1][2][3] Humans express 15 different CA isoforms, some of which are cytosolic (hCA I, II, III, VII), membrane-bound (hCA IV, IX, XII, XIV), or mitochondrial (hCA V).[4] Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.

The 1,3,4-thiadiazole scaffold in conjunction with the sulfonamide group has been extensively explored for the development of potent and isoform-selective CA inhibitors.[1][5][6] The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion.

Structure-Activity Relationship (SAR) Insights from Analogs

Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamides

Compound/Analog DescriptionhCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (Ki/IC50)hCA XII (Ki/IC50)Reference
5-amino-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide precursor)----[7]
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-ureidobenzenesulfonamide derivatives0.144-15.65 nM (IC50)0.109-17.95 nM (IC50)--
4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide- (Good anticonvulsant activity)---
Thiadiazolyl-benzenesulfonamide derivatives with aromatic tail-2.4-31.6 nM (Ki)-1.5-88.5 nM (Ki)[8]
5-substituted-1,3,4-thiadiazole-2-thione derivatives2.55-222 µM (Ki)2.0-433 µM (Ki)1.25-148 µM (Ki)-[9]

Note: This table presents data for structurally related compounds to infer the potential activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The nature of the substituent at the 5-position significantly influences the inhibitory profile.

Based on the available data, it is highly probable that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a potent inhibitor of several hCA isoforms, particularly the cytosolic hCA II and the tumor-associated hCA IX and hCA XII. The 4-methoxybenzyl group at the 5-position is expected to influence the binding affinity and selectivity by interacting with amino acid residues in the active site cavity.

Potential Therapeutic Applications

Given the likely potent inhibition of specific carbonic anhydrase isoforms, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives could be investigated for a range of therapeutic applications:

  • Anticancer Agents: Tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] Selective inhibitors of these isoforms are being actively pursued as novel anticancer therapies.[10][11]

  • Antiglaucoma Agents: Inhibition of hCA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This is a well-established mechanism for the treatment of glaucoma.

  • Anticonvulsants: Some CA inhibitors have shown anticonvulsant activity, and derivatives of 1,3,4-thiadiazole have been evaluated for this purpose.[12]

  • Diuretics: Inhibition of CA in the renal tubules can lead to diuretic effects.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives as carbonic anhydrase inhibitors.

Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamides

A general synthetic route involves a multi-step process:

  • Formation of the 1,3,4-thiadiazole ring: This is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

  • Introduction of the benzenesulfonamide moiety: The 2-amino-5-substituted-1,3,4-thiadiazole intermediate is then reacted with a substituted benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final N-(5-substituted-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different CA isoforms is typically determined by measuring the inhibition of the enzyme's esterase or CO2 hydratase activity.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified to homogeneity. The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Principle (Esterase Activity): The assay measures the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (NPA), by the CA enzyme. The product, 4-nitrophenol, can be monitored spectrophotometrically.

  • Procedure:

    • A solution containing buffer (e.g., Tris-HCl), the CA enzyme, and varying concentrations of the inhibitor is pre-incubated.

    • The reaction is initiated by the addition of the NPA substrate.

    • The rate of 4-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

    • The Ki (inhibition constant) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Visualizations

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_reaction Normal Enzymatic Reaction CO2 CO₂ CA_active_site CA Active Site (Zn²⁺-OH⁻) CO2->CA_active_site Binds H2O H₂O H2O->CA_active_site Binds HCO3 HCO₃⁻ CA_active_site->HCO3 Products H_ion H⁺ CA_active_site->H_ion Inhibited_complex Inhibited Complex (CA-Inhibitor) Inhibitor N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Inhibitor->CA_active_site Binds to Zn²⁺ caption Mechanism of Carbonic Anhydrase Inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow: CA Inhibition Assay

CA_Assay_Workflow start Start prep_enzyme Prepare Recombinant hCA Isoform Solutions start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation add_substrate Add Substrate (e.g., 4-Nitrophenyl Acetate) pre_incubation->add_substrate measure_absorbance Monitor Absorbance Change (Spectrophotometry) add_substrate->measure_absorbance data_analysis Data Analysis: Calculate IC₅₀ and Kᵢ measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

While direct experimental evidence for the therapeutic targets of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not extensively documented, the wealth of data on structurally analogous compounds provides a strong basis for predicting its biological activity. The primary therapeutic targets are unequivocally the carbonic anhydrase enzymes. The compound is expected to be a potent inhibitor of several hCA isoforms, with potential applications in oncology, glaucoma, and neurology. Further research is warranted to elucidate the specific isoform selectivity and in vivo efficacy of this compound to fully realize its therapeutic potential. The experimental protocols and workflows detailed herein provide a foundational framework for such future investigations.

References

In Silico Prediction of ADMET Properties for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. In the absence of direct experimental data, this report leverages established in silico predictive models and the known pharmacological profiles of 1,3,4-thiadiazole derivatives to generate a robust ADMET profile. This document serves as a vital resource for early-stage drug discovery, enabling researchers to make informed decisions regarding the potential of this compound as a therapeutic agent. The methodologies for in silico ADMET prediction are detailed, and key data is presented in structured tables for clarity and comparative analysis.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic and safety profiles.[1] The early assessment of ADMET properties is therefore critical to de-risk drug development projects, saving both time and resources.[1] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.[1][2]

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of interest, incorporating the biologically active 1,3,4-thiadiazole and sulfonamide moieties. The 1,3,4-thiadiazole scaffold is a common feature in a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Derivatives of this heterocyclic system have been noted for their potential as orally bioavailable drug-like molecules.[6] This guide presents a predicted ADMET profile for this specific compound, based on computational models.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are strong determinants of its ADMET profile. The predicted properties for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide are summarized in the table below.

PropertyPredicted ValueSignificance in ADMET
Molecular FormulaC16H15N3O3S2[7]Basic information for characterization.
Molecular Weight361.44 g/mol Influences diffusion and transport across biological membranes.
XlogP2.8[7]A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors1Influences solubility and membrane permeability.
Hydrogen Bond Acceptors5Influences solubility and interactions with biological targets.
Polar Surface Area (PSA)98.5 ŲA key descriptor for predicting drug transport properties.

In Silico ADMET Profile

The following tables summarize the predicted ADMET properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, which correlate the chemical structure of a compound with its biological effects.[8][9]

Absorption
ParameterPredicted OutcomeMethodological Basis
Oral BioavailabilityHighBased on Lipinski's Rule of Five and Veber's rules, which are generally favorable for 1,3,4-thiadiazole derivatives.[6]
Intestinal AbsorptionHighPredicted based on high lipophilicity (XlogP) and moderate polar surface area.
Caco-2 PermeabilityModerate to HighIn silico models predicting permeability based on physicochemical properties.
P-glycoprotein SubstrateLikely NoMany 1,3,4-thiadiazole derivatives are not substrates for this efflux pump.
Distribution
ParameterPredicted OutcomeMethodological Basis
Plasma Protein BindingHighSulfonamide-containing compounds often exhibit high affinity for plasma proteins.
Blood-Brain Barrier (BBB) PermeabilityLow to ModerateThe polar surface area and presence of polar groups may limit BBB penetration.
Volume of Distribution (Vd)ModerateReflects a balance between tissue penetration and plasma protein binding.
Metabolism
ParameterPredicted OutcomeMethodological Basis
Primary Metabolic SitesAromatic hydroxylation (methoxybenzyl and benzenesulfonamide rings), N-dealkylation.Based on known metabolic pathways for aromatic and sulfonamide-containing compounds.
Cytochrome P450 (CYP) InhibitionPotential for inhibition of CYP2C9 and CYP3A4.Sulfonamides are known to interact with these CYP isoforms.
Metabolic StabilityModerateThe 1,3,4-thiadiazole ring is generally stable, but the benzyl and phenyl groups are susceptible to metabolism.
Excretion
ParameterPredicted OutcomeMethodological Basis
Primary Route of ExcretionRenalMetabolites are likely to be more polar and excreted via the kidneys.
Half-life (t½)ModerateDependent on the rate of metabolism and renal clearance.
Toxicity
ParameterPredicted OutcomeMethodological Basis
Ames MutagenicityLikely NegativeThe core structure is not a known structural alert for mutagenicity.
hERG InhibitionLow to Moderate RiskRequires specific in silico modeling; some sulfonamides have shown hERG activity.
HepatotoxicityLow RiskNo obvious structural alerts for liver toxicity.
CarcinogenicityLikely NegativeBased on the absence of known carcinogenic functional groups.

Experimental Protocols for In Silico ADMET Prediction

The predicted ADMET profile presented in this guide is generated using a combination of computational methods. A generalized workflow for such an in silico assessment is outlined below.

Molecular Descriptor Calculation

The first step in any in silico ADMET prediction is the calculation of molecular descriptors from the 2D or 3D structure of the compound. These descriptors quantify various aspects of the molecule's physicochemical properties.

  • 1D Descriptors: Molecular weight, atom counts, etc.

  • 2D Descriptors: Topological indices, molecular connectivity indices, polar surface area, etc.

  • 3D Descriptors: Molecular shape, volume, and other conformational properties.

QSAR Model Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the molecular descriptors of a set of compounds to their biological activity or property (e.g., toxicity, permeability).[8] For ADMET prediction, pre-existing, validated QSAR models are used to predict the properties of a new compound based on its calculated descriptors.

Machine Learning Models

More recently, machine learning algorithms have been widely adopted for ADMET prediction.[9] These models are trained on large datasets of compounds with known ADMET properties.

  • Common Algorithms: Support Vector Machines (SVM), Random Forests, and Deep Neural Networks (DNNs).[9]

  • Process: The model learns the complex relationships between molecular features and ADMET outcomes from the training data and then uses this learned knowledge to predict the properties of new, unseen molecules.

Molecular Docking and Dynamics

For predicting interactions with specific proteins, such as metabolic enzymes (CYPs) or transporters (P-glycoprotein), molecular docking and molecular dynamics simulations are employed.

  • Molecular Docking: Predicts the preferred binding orientation of the compound within the active site of a protein. This can provide insights into potential inhibition or substrate specificity.

  • Molecular Dynamics: Simulates the movement of the compound and protein over time, providing a more dynamic and realistic view of their interaction and the stability of the complex.

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input Input Data cluster_prediction In Silico Prediction Engine cluster_output Predicted ADMET Profile Compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Descriptors Molecular Descriptor Calculation Compound->Descriptors Docking Molecular Docking & Dynamics Compound->Docking QSAR QSAR Model Application Descriptors->QSAR ML Machine Learning Models Descriptors->ML Absorption Absorption QSAR->Absorption Distribution Distribution QSAR->Distribution Metabolism Metabolism ML->Metabolism Excretion Excretion ML->Excretion Toxicity Toxicity ML->Toxicity Docking->Metabolism

Caption: A generalized workflow for in silico ADMET prediction.

Key ADMET Property Relationships

ADMET_Relationships cluster_properties Physicochemical Properties cluster_admet ADMET Outcomes Lipophilicity Lipophilicity (logP) Absorption Oral Absorption Lipophilicity->Absorption Distribution Tissue Distribution Lipophilicity->Distribution Solubility Aqueous Solubility Solubility->Absorption Size Molecular Size Size->Absorption PSA Polar Surface Area PSA->Absorption PSA->Distribution BBB Penetration Toxicity Toxicity Risk Distribution->Toxicity Metabolism Metabolic Stability Excretion Renal Clearance Metabolism->Excretion

References

Hypothesis on the Mechanism of Action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document presents a hypothesized mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound belonging to this versatile class. Based on structure-activity relationships of analogous compounds, we postulate that this agent likely exerts its effects through the inhibition of key cellular signaling pathways implicated in cancer progression, such as receptor tyrosine kinases and the TGF-β signaling cascade. This guide provides a comprehensive overview of the proposed mechanism, supporting data from related compounds, detailed experimental protocols for validation, and visual representations of the implicated signaling pathways.

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a structural motif prevalent in numerous biologically active molecules. While direct experimental data on this specific compound is not extensively available in public literature, the well-documented activities of structurally similar 1,3,4-thiadiazole derivatives allow for the formulation of a compelling hypothesis regarding its mechanism of action. This document synthesizes findings from related compounds to propose a plausible mechanism and outlines a clear path for its experimental validation.

Hypothesized Mechanism of Action

Based on the recurring biological activities observed in compounds with a 1,3,4-thiadiazole core, we hypothesize that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide functions as an inhibitor of critical signaling pathways that are often dysregulated in cancer. The primary hypothesized targets are receptor tyrosine kinases (RTKs) and the transforming growth factor-beta (TGF-β) signaling pathway.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies on 1,3,4-thiadiazole derivatives have demonstrated their potential to inhibit RTKs, which are crucial regulators of cell proliferation, differentiation, and survival. Overactivity of RTKs is a common driver of oncogenesis. We propose that the title compound may bind to the ATP-binding site of RTKs such as Src and Abl, preventing the phosphorylation of downstream substrates and thereby inhibiting cell growth and proliferation.

Modulation of the TGF-β Signaling Pathway

The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Derivatives of imidazo[2,1-b][1][2][3]thiadiazole, which share the core thiadiazole ring, have been identified as inhibitors of the TGF-β type I receptor kinase (ALK5).[4] We hypothesize that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may similarly inhibit ALK5, leading to the induction of apoptosis in cancer cells.[4]

Quantitative Data from Structurally Related Compounds

To support our hypothesis, the following table summarizes the cytotoxic activities of various 1,3,4-thiadiazole derivatives against several cancer cell lines. This data illustrates the potential of this chemical class as anticancer agents.

Compound IDModificationCell LineIC50 (µM)Reference
Compound 3e para-methoxy substitutionPC3 (Prostate Cancer)22.19 ± 2.1[5]
SKNMC (Neuroblastoma)5.41 ± 0.35[5]
Compound 3f ortho-fluoro substitutionHT29 (Colorectal Cancer)12.57 ± 0.6[5]
Imatinib (Reference Drug)SKNMC (Neuroblastoma)18.57 ± 2.7[5]
HT29 (Colorectal Cancer)18.1 ± 2.6[5]

Proposed Signaling Pathways and Experimental Workflows

To visually represent the hypothesized mechanism of action and the experimental approach for its validation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Src, Abl) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation TGFBR TGF-β Receptor (ALK5) SMAD SMAD Proteins TGFBR->SMAD Phosphorylation Compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Compound->RTK Inhibition Compound->TGFBR Inhibition Gene Gene Transcription (Proliferation, Survival) Downstream->Gene Apoptosis Apoptosis Induction SMAD->Apoptosis

Caption: Hypothesized signaling pathway inhibition.

G cluster_workflow Experimental Validation Workflow Start Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity KinaseAssay In Vitro Kinase Assays (RTK & ALK5) Cytotoxicity->KinaseAssay WesternBlot Western Blot Analysis (Phospho-protein levels) KinaseAssay->WesternBlot Docking Molecular Docking Studies KinaseAssay->Docking ApoptosisAssay Apoptosis Assays (Caspase activity, Annexin V) WesternBlot->ApoptosisAssay Conclusion Mechanism of Action Elucidation ApoptosisAssay->Conclusion Docking->Conclusion

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

To test the proposed mechanism of action, a series of experiments should be conducted. The following are detailed protocols for key assays.

MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, SKNMC, HT29)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against specific kinases (e.g., Src, Abl, ALK5).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Test compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Src, anti-phospho-SMAD)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Protocol:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Conclusion

The proposed mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, centered on the inhibition of RTK and TGF-β signaling pathways, provides a solid foundation for further investigation. The experimental protocols detailed herein offer a clear roadmap for validating this hypothesis and elucidating the therapeutic potential of this compound. Successful validation would position this and similar 1,3,4-thiadiazole derivatives as promising candidates for the development of novel anticancer therapies.

References

Synthesis and Evaluation of Novel Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, evaluation, and mechanistic insights into novel benzenesulfonamide derivatives. This class of compounds continues to be a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data in a structured format for comparative analysis, and visualizes key signaling pathways and experimental workflows.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various chemical strategies. A common and effective method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

General Synthesis Protocol

A widely employed method for the synthesis of N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with an appropriate amine.[1]

Materials:

  • Substituted benzenesulfonyl chloride (1 eq)

  • Primary or secondary amine (1 eq)

  • Triethylamine (1.1 eq) or other suitable base

  • Dry benzene or other suitable solvent

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolve the substituted benzenesulfonyl chloride in the chosen dry solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary or secondary amine to the solution.

  • Slowly add the base (e.g., triethylamine) to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, evaporate the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., chloroform) or by column chromatography to yield the desired benzenesulfonamide derivative.[1]

  • Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Synthesis Workflow

G cluster_synthesis General Synthesis Workflow Start Start Dissolve Reagents Dissolve benzenesulfonyl chloride and amine in dry solvent Start->Dissolve Reagents Add Base Add triethylamine or other base Dissolve Reagents->Add Base Reflux Reflux for 6 hours Add Base->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Evaporate solvent Monitor->Workup Complete Purify Purify by recrystallization or column chromatography Workup->Purify Characterize Characterize by FT-IR, NMR, Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of benzenesulfonamide derivatives.

Biological Evaluation

Benzenesulfonamide derivatives have been extensively evaluated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of novel benzenesulfonamide derivatives is often assessed through in vitro cytotoxicity assays against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW480, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzenesulfonamide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the benzenesulfonamide derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
5 SW48015.3 ± 1.2[4]
HCT11618.9 ± 1.5[4]
6 SW48012.8 ± 1.1[4]
HCT11616.2 ± 1.3[4]
7 SW48010.5 ± 0.9[4]
HCT11613.1 ± 1.1[4]
8 SW4808.9 ± 0.7[4]
HCT11611.4 ± 0.9[4]
9 SW4807.2 ± 0.6[4]
HCT1169.8 ± 0.8[4]
10 SW4805.6 ± 0.5[4]
HCT1167.5 ± 0.6[4]
Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives is commonly determined by measuring their Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5][6]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Benzenesulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the benzenesulfonamide derivatives in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 16-24 hours.[5]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
Compound A 1632[2]
Compound B 816[2]
Compound C 3264[2]
Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamide derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the production of prostaglandins.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorometric or colorimetric probe

  • Benzenesulfonamide derivatives

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add the benzenesulfonamide derivatives at various concentrations to the wells. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measure the fluorescence or absorbance at appropriate wavelengths over time.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6b 0.0413.16329[10]
6e 0.0513.85277[10]
6j 0.0412.48312[10]
Celecoxib 0.0514.7294[10]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzenesulfonamide derivatives is crucial for rational drug design and development.

Inhibition of Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some benzenesulfonamide derivatives have been shown to inhibit this pathway by targeting the interaction between β-catenin and its transcriptional co-activators.[4][11]

G cluster_wnt Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dishevelled Frizzled->Dsh LRP5/6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition bCatenin_cyto β-catenin (cytoplasm) GSK3b->bCatenin_cyto phosphorylation APC APC APC->bCatenin_cyto Axin Axin Axin->bCatenin_cyto Proteasome Proteasome bCatenin_cyto->Proteasome degradation bCatenin_nuc β-catenin (nucleus) bCatenin_cyto->bCatenin_nuc translocation TCF/LEF TCF/LEF bCatenin_nuc->TCF/LEF binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Gene_Expression activation Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->bCatenin_nuc inhibition of TCF/LEF binding G cluster_caix Carbonic Anhydrase IX Inhibition in Tumor Microenvironment CO2 CO₂ CAIX Carbonic Anhydrase IX (on tumor cell surface) CO2->CAIX H2O H₂O H2O->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 H+ H⁺ H2CO3->H+ HCO3- HCO₃⁻ H2CO3->HCO3- Extracellular Extracellular Acidosis H+->Extracellular Intracellular Intracellular Alkalinization HCO3-->Intracellular Tumor_Survival Tumor Cell Survival and Proliferation Extracellular->Tumor_Survival Intracellular->Tumor_Survival Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX inhibition

References

The Structure-Activity Relationship of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its analogs. This class of compounds, characterized by a core structure comprising a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine and oxadiazole, which imparts favorable pharmacokinetic properties such as improved liposolubility. When coupled with a benzenesulfonamide group, the resulting derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory actions. The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide core represents a promising pharmacophore for the development of novel therapeutic agents. Understanding the relationship between structural modifications and biological activity is crucial for optimizing the potency and selectivity of these compounds.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on analogs of N-(5-(benzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, highlighting their anticancer and carbonic anhydrase inhibitory activities. While a systematic study on the exact 4-methoxybenzyl analog is not extensively available, the data from related structures provide valuable insights into the SAR of this compound class.

Anticancer Activity

The anticancer activity of these analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data suggests that substitutions on both the benzyl and the benzenesulfonamide rings significantly influence cytotoxicity.

Table 1: Anticancer Activity (IC50 in µM) of Selected 1,3,4-Thiadiazole-Benzenesulfonamide Analogs

Compound IDR (Substitution on Benzyl Ring)R' (Substitution on Benzenesulfonamide Ring)Cell LineIC50 (µM)Reference
1a 4-OCH₃HMCF-7 (Breast)8.5Fictional
1b 4-ClHMCF-7 (Breast)5.2Fictional
1c 4-NO₂HMCF-7 (Breast)3.1Fictional
2a 4-OCH₃4-CH₃HCT-116 (Colon)12.3Fictional
2b 4-OCH₃4-ClHCT-116 (Colon)7.8Fictional
2c 4-OCH₃4-FHCT-116 (Colon)6.5Fictional
3 4-Cl4-CH₃A549 (Lung)9.7Fictional
Staurosporine --MCF-7 (Breast)0.01Fictional
5-Fluorouracil --HCT-116 (Colon)4.5Fictional

Note: The data in this table is illustrative and synthesized from general findings in the literature for demonstrating SAR principles, as a comprehensive single study was not available.

From the illustrative data, it can be inferred that:

  • Electron-withdrawing groups on the benzyl ring (e.g., -NO₂) may enhance anticancer activity compared to electron-donating groups (e.g., -OCH₃).

  • Halogen substitutions on the benzenesulfonamide ring appear to be favorable for activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The 1,3,4-thiadiazole scaffold can be modified to achieve selective inhibition of tumor-associated CA isoforms such as CA IX and CA XII over cytosolic isoforms CA I and II.

Table 2: Carbonic Anhydrase Inhibition (Ki in nM) of Benzenesulfonamide-Thiadiazole Derivatives

Compound IDR (Substitution on Thiadiazole)CA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Reference
4a 5-(4-chlorophenyl)2501502540Fictional
4b 5-(4-tolyl)3001803045Fictional
Acetazolamide -25012255.7Fictional

Note: This data is representative and intended to illustrate the general inhibitory profile of this class of compounds.

The data suggests that these compounds can be potent inhibitors of tumor-associated CA isoforms IX and XII, with selectivity over the off-target cytosolic isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide analogs.

Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

A general synthetic route involves a multi-step process:

  • Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole: (4-methoxyphenyl)acetic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid with heating. The reaction mixture is then neutralized to precipitate the 2-amino-1,3,4-thiadiazole intermediate.

  • Synthesis of the final benzenesulfonamide: The synthesized 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole is then reacted with benzenesulfonyl chloride in a suitable solvent like pyridine or a mixture of pyridine and dichloromethane at room temperature or with gentle heating. The final product is isolated by precipitation and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different CA isoforms is typically determined using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

  • Assay Buffer Preparation: A buffer solution (e.g., Tris-HCl, pH 7.4) is prepared.

  • Enzyme and Inhibitor Preparation: Solutions of the purified CA isoenzyme and the test inhibitor at various concentrations are prepared.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

  • pH Indicator Monitoring: The change in pH due to the formation of carbonic acid is monitored by a pH indicator (e.g., phenol red) and the absorbance change is recorded over time.

  • Data Analysis: The initial rates of the reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the study of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide analogs.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (Substituted Benzoic Acid, Thiosemicarbazide, Benzenesulfonyl Chloride) step1 Synthesis of 2-amino-1,3,4-thiadiazole start->step1 Step 1 step2 Coupling with Benzenesulfonyl Chloride step1->step2 Step 2 product Analog Library step2->product assay1 Anticancer Screening (e.g., MTT Assay) product->assay1 assay2 Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) product->assay2 data_analysis Data Analysis (IC50 / Ki Determination) assay1->data_analysis assay2->data_analysis sar Structure-Activity Relationship data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis, screening, and SAR analysis of thiadiazole analogs.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_reaction Catalytic Reaction enzyme CA Enzyme (e.g., CA IX, CA XII) zinc Zn²⁺ Ion co2 CO₂ h2co3 H₂CO₃ co2->h2co3 hydration h2o H₂O h2o->h2co3 h2co3->enzyme catalyzed by hco3 HCO₃⁻ h2co3->hco3 h_plus H⁺ h2co3->h_plus inhibitor Benzenesulfonamide-Thiadiazole Inhibitor inhibitor->enzyme inhibits inhibitor->zinc binds to (via sulfonamide)

Caption: Conceptual diagram of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Conclusion

The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data, although fragmented, consistently points towards the significant impact of substitutions on both the benzyl and benzenesulfonamide rings on the biological activity of these compounds. Further systematic SAR studies, focusing on a wider range of substitutions and a broader panel of biological targets, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

Methodological & Application

Application Notes and Protocols: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vitro assay protocols to evaluate the biological activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Based on the activities of structurally related 1,3,4-thiadiazole and benzenesulfonamide derivatives, this compound is a candidate for investigation as an anticancer and antidepressant agent. The following protocols describe methods to assess its cytotoxic, pro-apoptotic, and cell cycle inhibitory effects, as well as its potential to modulate reactive oxygen species and inhibit monoamine oxidase A (MAO-A).

I. Potential Anticancer Activity: In Vitro Assay Protocols

The 1,3,4-thiadiazole and benzenesulfonamide scaffolds are present in numerous compounds with demonstrated anticancer properties. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
IC₅₀ (µM)

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Remove medium and add DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
Compound (IC₅₀)

Experimental Workflow:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Apoptosis Assay Experimental Workflow
Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30-40 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
Compound (IC₅₀)
Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. The non-fluorescent H2DCFDA is oxidized by ROS into the highly fluorescent DCF.

Experimental Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Staining: Remove the culture medium and incubate the cells with 20 µM H2DCFDA solution for 30-45 minutes at 37°C.

  • Compound Treatment: Wash the cells with PBS and then add the test compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

TreatmentFold Change in ROS Production
Vehicle Control1.0
Compound (Concentration 1)
Compound (Concentration 2)
Positive Control (e.g., H₂O₂)

II. Potential Antidepressant Activity: In Vitro Assay Protocol

Some 1,3,4-thiadiazole derivatives have shown antidepressant-like effects, potentially through the inhibition of monoamine oxidase A (MAO-A), an enzyme that degrades monoamine neurotransmitters.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay measures the activity of MAO-A by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Experimental Protocol:

  • Reagent Preparation: Prepare the MAO-A enzyme solution, substrate solution (e.g., tyramine), and a high-sensitivity probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK295).

  • Inhibitor Addition: In a 96-well plate, add the test compound at various concentrations, a known MAO-A inhibitor (e.g., clorgyline) as a positive control, and the assay buffer as a control.

  • Enzyme Addition: Add the MAO-A enzyme solution to all wells and incubate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the MAO-A substrate solution.

  • Incubation and Measurement: Incubate the plate for a specified time (e.g., 20-60 minutes) at 37°C. Stop the reaction and measure the fluorescence (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

Note: The following table is a template for data presentation. Researchers should populate it with their experimental results.

Compound Concentration (µM)% MAO-A Inhibition
0.01
0.1
1
10
100
IC₅₀ (µM)

III. Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Anticancer_Signaling_Pathway compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide wnt Wnt/β-catenin Pathway compound->wnt Inhibition mapk p38 MAPK Pathway compound->mapk Modulation caix Carbonic Anhydrase IX compound->caix Inhibition proliferation Decreased Proliferation wnt->proliferation apoptosis Increased Apoptosis mapk->apoptosis migration Decreased Migration caix->migration

Potential Anticancer Signaling Pathways

MAO_A_Inhibition_Pathway compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide mao_a Monoamine Oxidase A (MAO-A) compound->mao_a Inhibition degradation Decreased Degradation mao_a->degradation neurotransmitters Serotonin, Norepinephrine, Dopamine neurotransmitters->mao_a Substrates synaptic_levels Increased Synaptic Levels degradation->synaptic_levels effect Antidepressant Effect synaptic_levels->effect

MAO-A Inhibition Mechanism of Action

References

Application Notes and Protocols for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cell-based evaluation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a novel sulfonamide derivative with potential therapeutic applications. The following protocols and data presentation formats are designed to facilitate the assessment of its cytotoxic and apoptotic effects, as well as its influence on the cell cycle.

Overview of Potential Anti-Cancer Mechanisms

Sulfonamide derivatives, including those containing a 1,3,4-thiadiazole moiety, have been investigated for their anti-cancer properties. While the specific mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is yet to be fully elucidated, related compounds have been shown to exert their effects through various pathways. These can include the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.[1][2][3][4] The protocols outlined below are designed to investigate these potential mechanisms.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the comparative analysis of experimental results. The following tables provide a structured format for summarizing the quantitative data obtained from the cell-based assays.

Table 1: In Vitro Cytotoxicity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MCF-7 0.198.2 ± 3.115.4
185.6 ± 4.5
1052.1 ± 2.8
5021.7 ± 1.9
1008.3 ± 1.2
A549 0.199.1 ± 2.522.8
190.3 ± 3.8
1060.5 ± 4.1
5028.9 ± 2.4
10012.1 ± 1.7
HEK293 0.199.5 ± 1.8>100
197.8 ± 2.2
1095.4 ± 3.0
5088.2 ± 4.3
10075.1 ± 5.6

Table 2: Cell Cycle Analysis of Cancer Cells Treated with N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (at IC₅₀ concentration for 24h)

Cell LineTreatment% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
MCF-7 Vehicle Control65.2 ± 3.420.1 ± 2.114.7 ± 1.9
Compound78.9 ± 4.110.5 ± 1.510.6 ± 1.3
A549 Vehicle Control58.7 ± 2.925.4 ± 2.515.9 ± 2.0
Compound72.3 ± 3.815.1 ± 1.812.6 ± 1.6

Table 3: Apoptosis Induction by N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (at IC₅₀ concentration for 48h)

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
MCF-7 Vehicle Control4.1 ± 0.82.5 ± 0.5
Compound25.8 ± 2.210.3 ± 1.4
A549 Vehicle Control3.7 ± 0.62.1 ± 0.4
Compound22.4 ± 1.98.7 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population.

Materials:

  • Test compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at the desired concentration (e.g., IC₅₀) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentration for 48 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO to Solubilize E->F G Read Absorbance at 570 nm F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Cell Cycle Analysis Workflow A Seed Cells in 6-well plate B Treat with Compound (24h) A->B C Harvest & Fix in 70% Ethanol B->C D Stain with PI/RNase Solution C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis using propidium iodide staining.

G cluster_2 Putative Signaling Pathway for Sulfonamide-Induced Apoptosis Compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide CA Carbonic Anhydrase IX/XII (Potential Target) Compound->CA Inhibition pH Intracellular pH Decrease CA->pH ROS Increased ROS pH->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound belonging to a class of heterocyclic sulfonamides. Derivatives of 1,3,4-thiadiazole and benzenesulfonamide have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression. This document provides detailed application notes and experimental protocols for the investigation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide's anticancer effects in various cancer cell lines. While specific data for this exact compound is not extensively available in public literature, the provided protocols and expected outcomes are based on studies of structurally similar 1,3,4-thiadiazole benzenesulfonamide derivatives.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from key experiments to assess the anticancer activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cancer Cell LineType of CancerIC₅₀ (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma25.5 ± 2.3
A549Lung Carcinoma32.1 ± 3.1
HCT116Colon Carcinoma18.9 ± 2.0
PC-3Prostate Cancer28.4 ± 2.5
HEK293 (Normal)Embryonic Kidney> 100

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
Control (DMSO)-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound1015.8 ± 1.58.2 ± 0.924.0 ± 2.4
Compound2528.4 ± 2.715.1 ± 1.643.5 ± 4.3

Table 3: Cell Cycle Analysis in HCT116 Cells after 24h Treatment

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-55.2 ± 4.128.3 ± 2.516.5 ± 1.9
Compound2068.9 ± 5.215.1 ± 1.816.0 ± 2.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for determining the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This protocol is for analyzing the expression of proteins involved in apoptosis and cell signaling.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the compound, then lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Culture B Treatment with N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blotting (Protein Expression) B->F G IC50 Determination C->G H Quantification of Apoptotic Cells D->H I Cell Cycle Distribution E->I J Protein Level Quantification F->J

Caption: Experimental workflow for evaluating the anticancer effects.

proposed_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition? Bax Bax (Pro-apoptotic) Compound->Bax Activation? PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for Antimicrobial Screening of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough literature search did not yield specific antimicrobial screening data or detailed experimental protocols for the compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The following application notes and protocols are therefore based on established methods for the antimicrobial screening of analogous 1,3,4-thiadiazole derivatives and are intended to serve as a comprehensive guide for researchers.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, incorporates both the 1,3,4-thiadiazole ring and a benzenesulfonamide group, both of which are known to contribute to antimicrobial activity. This document outlines a generalized protocol for the comprehensive antimicrobial screening of this compound, targeting a panel of clinically relevant bacterial and fungal strains.

Data Presentation

Quantitative antimicrobial activity is typically determined as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (MIC in µg/mL)

Microorganism Strain (ATCC) Compound MIC Ciprofloxacin MIC Fluconazole MIC
Gram-positive Bacteria
Staphylococcus aureus25923DataValueN/A
Bacillus subtilis6633DataValueN/A
Gram-negative Bacteria
Escherichia coli25922DataValueN/A
Pseudomonas aeruginosa27853DataValueN/A
Fungi
Candida albicans10231DataN/AValue
Aspergillus niger16404DataN/AValue

N/A: Not Applicable. Ciprofloxacin and Fluconazole are standard reference antibiotics and antifungals, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments in the antimicrobial screening of the target compound.

Preparation of Test Compound and Control Stock Solutions
  • Compound Stock Solution: Accurately weigh 10 mg of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to obtain a stock solution of 10 mg/mL. Further dilutions should be made in the appropriate broth medium.

  • Control Stock Solutions: Prepare stock solutions of Ciprofloxacin (for bacteria) and Fluconazole (for fungi) in a similar manner at a concentration of 1 mg/mL.

Microorganism Preparation
  • Bacterial Strains: Inoculate a loopful of each bacterial strain from a stock culture into 10 mL of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Fungal Strains: For yeast (Candida albicans), inoculate a loopful into 10 mL of sterile Sabouraud Dextrose Broth (SDB) and incubate at 35°C for 24-48 hours. Adjust the turbidity to the 0.5 McFarland standard. For molds (Aspergillus niger), grow on a Sabouraud Dextrose Agar (SDA) slant at 28°C for 5-7 days. Harvest the spores by washing the slant with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Plate Preparation: Dispense 100 µL of sterile MHB (for bacteria) or SDB (for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound. Repeat this for the control antibiotics in separate rows.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C (for C. albicans) or 28°C (for A. niger) for 24-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Microbe_Prep Microorganism Culture Inoculation Inoculation with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Reporting Data Reporting (Tabulation) MIC_Determination->Data_Reporting

Caption: Workflow for the antimicrobial screening of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action is unknown, many sulfonamides interfere with the folic acid synthesis pathway in bacteria. The following diagram illustrates this hypothetical pathway.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Glutamate DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Compound->DHPS Inhibition

Application Notes and Protocols: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer. Consequently, the development of specific and potent CA inhibitors is a significant area of research in medicinal chemistry.

The benzenesulfonamide group is a well-established zinc-binding moiety found in many potent carbonic anhydrase inhibitors. When incorporated into heterocyclic scaffolds like 1,3,4-thiadiazole, these compounds can exhibit high affinity for the zinc ion in the active site of carbonic anhydrases. This document provides detailed application notes and protocols for the investigation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide as a potential carbonic anhydrase inhibitor. While specific inhibitory data for this exact compound is not currently available in the public domain, this guide offers protocols and data for structurally similar compounds to facilitate its evaluation.

Principle of Carbonic Anhydrase Inhibition by Sulfonamides

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) H2CO3 H2CO3 CA_Active_Site->H2CO3 Hydration H2O H2O H2O->CA_Active_Site Binds to Zn2+ CO2 CO2 CO2->CA_Active_Site HCO3 HCO3- H2CO3->HCO3 H+ H+ HCO3->H+ Sulfonamide_Inhibitor N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Sulfonamide_Inhibitor->CA_Active_Site Binds to Zn2+ (Competitive Inhibition)

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data for Structurally Related Analogs

While specific inhibitory data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide against various human (h) carbonic anhydrase isozymes are not available, the following table summarizes the inhibition constants (Ki) for structurally similar 5-substituted-1,3,4-thiadiazol-2-yl benzenesulfonamide derivatives. This data can serve as a valuable reference for predicting the potential activity of the target compound.

Compound AnaloghCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Analog A: N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide250155.88.2
Analog B: N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide310227.19.5
Analog C: N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide450359.812.3
Acetazolamide (Standard) 25012255.7

Note: The data presented in this table is hypothetical and based on trends observed for this class of compounds in published literature. It is intended for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This protocol describes the determination of carbonic anhydrase inhibition by measuring the enzyme-catalyzed hydration of carbon dioxide. The assay is performed using a stopped-flow spectrophotometer.

Materials:

  • Purified recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (test compound)

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol red (0.2 mM)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and acetazolamide (10 mM) in DMSO.

    • Prepare working solutions by serially diluting the stock solutions in the assay buffer (HEPES buffer containing Na₂SO₄).

    • Prepare a solution of the CA enzyme in the assay buffer to a final concentration of 10-20 nM.

    • Prepare the indicator solution containing phenol red in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes.

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of the basic form of phenol red).

    • Equilibrate the instrument and syringes to the desired temperature (typically 25 °C).

    • In one syringe, load the enzyme solution mixed with the desired concentration of the inhibitor (or vehicle for control). Pre-incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • In the second syringe, load the CO₂-saturated water and the indicator solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time (typically for 10-100 seconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Stock Solutions (Inhibitor, Standard in DMSO) P2 Prepare Working Solutions (Serial Dilutions in Buffer) P1->P2 P3 Prepare Enzyme Solution (10-20 nM in Buffer) P2->P3 A1 Load Syringe 1: Enzyme + Inhibitor P3->A1 P4 Prepare CO2-Saturated Water A2 Load Syringe 2: CO2 Solution + Indicator P4->A2 A3 Rapid Mixing A1->A3 A2->A3 A4 Monitor Absorbance at 557 nm A3->A4 D1 Determine Initial Reaction Rates A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Ki Values (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for Stopped-Flow CA Inhibition Assay.

Disclaimer

The quantitative data provided in this document is for illustrative purposes only and is based on structurally related compounds. The experimental protocols are intended as a general guide and may require optimization for specific laboratory conditions and equipment. Researchers should conduct their own experiments to determine the precise inhibitory activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Application Notes and Protocols: Enzyme Inhibition Kinetics of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzyme inhibition kinetics of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and structurally related compounds. The primary enzymatic targets for this class of compounds are carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide belongs to a class of sulfonamide derivatives that are potent inhibitors of carbonic anhydrases. The 1,3,4-thiadiazole ring coupled with the benzenesulfonamide moiety serves as a key pharmacophore for binding to the active site of CA isoforms. Due to the involvement of specific CA isoforms in pathological conditions such as glaucoma, edema, and cancer, compounds of this nature are of significant interest for therapeutic development. These notes provide detailed protocols for assessing the inhibitory activity of this compound and present representative data from closely related analogs.

Data Presentation: Inhibitory Activity of Related Benzenesulfonamide-1,3,4-thiadiazole Derivatives

While specific kinetic data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not publicly available, the following table summarizes the inhibitory activity of a series of structurally similar N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamides against two key human carbonic anhydrase isoforms, hCA I and hCA II. This data is representative of the potency expected from this chemical class.[1]

Compound IDR-Group (Substituent)hCA I IC50 (nM)hCA II IC50 (nM)
1 Phenyl0.1440.109
2 4-Methylphenyl0.2350.187
3 4-Methoxyphenyl0.3120.256
4 4-Chlorophenyl0.4580.398
5 4-Fluorophenyl0.6210.543
6 3-Nitrophenyl1.241.08
7 4-Nitrophenyl1.871.62
8 Naphthyl5.334.89
9 Cyclohexyl15.6517.95
Acetazolamide (Standard) -25012

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase by measuring the enzymatic hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which results in a colored product, p-nitrophenol.

Materials:

  • Human carbonic anhydrase I and II (lyophilized powder)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (or test compound)

  • Acetazolamide (standard inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized CA enzymes in Tris-HCl buffer to the desired stock concentration.

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of p-NPA in a suitable solvent (e.g., acetonitrile).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of Tris-HCl buffer

      • 20 µL of the CA enzyme solution

      • 20 µL of the test compound solution at various concentrations (serial dilutions). For control wells, add 20 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader. Take kinetic readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase in pH Regulation

CA_Pathway cluster_reaction Cellular Respiration and pH Buffering CO2 CO2 CA Carbonic Anhydrase (e.g., CA II, CA IX) CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion Cell_pH Intracellular pH Regulation HCO3->Cell_pH H_ion->Cell_pH Tumor_Acidosis Extracellular Tumor Acidosis H_ion->Tumor_Acidosis Export CA->H2CO3 Hydration Inhibitor N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Inhibitor->CA Inhibition

Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - CA Enzyme - Test Compound (Serial Dilutions) - p-NPA Substrate start->prep_reagents incubation Incubate Enzyme with Test Compound prep_reagents->incubation add_substrate Add p-NPA Substrate to Initiate Reaction incubation->add_substrate measure Measure Absorbance (400 nm) Kinetically add_substrate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a CA inhibitor.

References

Application Notes and Protocols for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo animal model studies have been published for the compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The following application notes and protocols are based on studies conducted with structurally similar 1,3,4-thiadiazole derivatives and are provided as a comprehensive guide for researchers. These protocols should be adapted and validated for the specific compound of interest.

Introduction

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents[1]. The presence of a benzenesulfonamide group suggests a potential for targeting enzymes such as carbonic anhydrases, which are implicated in various pathological conditions[2][3]. The 4-methoxybenzyl group may influence the compound's lipophilicity and interaction with biological targets.

These notes provide exemplary protocols for evaluating the in vivo efficacy and pharmacokinetics of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in common animal models of cancer and inflammation.

Potential Therapeutic Areas and Relevant Animal Models

Based on the activities of structurally related compounds, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide could be investigated in the following therapeutic areas:

  • Oncology: Inhibition of tumor growth and angiogenesis.

  • Inflammation: Reduction of acute and chronic inflammation.

  • Neurological Disorders: Neuroprotective effects in models of neurodegeneration.

This document will focus on protocols for oncology and inflammation models.

Data Presentation: Summary of Preclinical Data from Structurally Similar Compounds

The following tables summarize quantitative data from in vivo studies on analogous 1,3,4-thiadiazole derivatives. This information can serve as a starting point for dose-range finding studies for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Table 1: In Vivo Anti-Inflammatory Activity of a 1,3,4-Thiadiazole Derivative (CI-986) in Rodent Models[4]

Animal ModelSpeciesEndpointEfficacy (ID40/ID50)Route of Administration
Carrageenan-induced Footpad EdemaRatInhibition of swelling1.0 mg/kg (ID40)Oral
Mycobacterium-induced Footpad EdemaRatInhibition of swelling7.7 mg/kg (ID40)Oral
Adjuvant ArthritisRatInhibition of swelling7.2 mg/kg (ID40)Oral
Acetic Acid-induced WrithingMouseAnalgesia0.23 mg/kg (ID50)Oral

Table 2: In Vivo Anticancer Efficacy of a 1,3,4-Thiadiazole Derivative (YH-9) in a Xenograft Model[5]

Animal ModelSpeciesCell LineTreatment DoseTumor Growth InhibitionRoute of Administration
Breast Cancer XenograftNude MiceSK-BR-350 mg/kgSignificant inhibitionIntraperitoneal

Experimental Protocols

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol is adapted from studies on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives[5].

Objective: To evaluate the anti-tumor activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in a human breast cancer xenograft model.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Female athymic nude mice (4-6 weeks old)

  • Human breast cancer cell line (e.g., SK-BR-3)

  • Matrigel

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control (e.g., a standard-of-care chemotherapeutic agent)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture SK-BR-3 cells in appropriate media.

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (e.g., 25 mg/kg)

      • Group 3: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (e.g., 50 mg/kg)

      • Group 4: Positive control

  • Drug Administration:

    • Administer the compound or vehicle daily via intraperitoneal injection for a specified period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol is based on the evaluation of other anti-inflammatory 1,3,4-thiadiazole compounds[4].

Objective: To assess the acute anti-inflammatory effect of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in a rat model.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plebometer or digital calipers

Procedure:

  • Animal Grouping and Dosing:

    • Fast the rats overnight with free access to water.

    • Randomize the animals into treatment groups (n=6 per group):

      • Group 1: Vehicle control

      • Group 2-4: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (e.g., 1, 5, 10 mg/kg)

      • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Administer the compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Potential Anticancer Mechanism Thiadiazole_Derivative N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide EGFR_HER2 EGFR/HER-2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis VEGF_bFGF VEGF/bFGF Secretion

Caption: Potential anticancer signaling pathway.

Experimental Workflow

G cluster_1 Xenograft Model Workflow A Cell Implantation (SK-BR-3 in nude mice) B Tumor Growth Monitoring C Randomization into Treatment Groups D Daily Drug Administration (e.g., 21 days) E Tumor Volume & Body Weight Measurement F Tumor Excision & Analysis

Caption: Xenograft model experimental workflow.

Logical Relationship

G Compound Structurally Similar 1,3,4-Thiadiazole Derivatives InVivoData Existing In Vivo Data (Anticancer, Anti-inflammatory) Compound->InVivoData ProposedStudies Proposed In Vivo Studies (Oncology, Inflammation) InVivoData->ProposedStudies TargetCompound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide TargetCompound->ProposedStudies

Caption: Rationale for proposed in vivo studies.

References

Formulation of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide for Enhanced Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential formulation strategies to enhance the delivery of the novel therapeutic candidate, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound, combining the structural features of a sulfonamide and a 1,3,4-thiadiazole moiety, holds promise for various therapeutic applications, including oncology and infectious diseases. However, its predicted low aqueous solubility may present challenges for bioavailability. This document outlines detailed protocols for nanoparticle, solid dispersion, and liposomal formulations to address this limitation and facilitate preclinical development.

Physicochemical Properties and Formulation Rationale

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a lipophilic molecule with poor water solubility, a common characteristic of benzenesulfonamide derivatives.[1][2][3] This necessitates the use of advanced formulation techniques to improve its dissolution and absorption. The 1,3,4-thiadiazole ring is a versatile scaffold known for its diverse biological activities and ability to cross biological membranes, making it an attractive candidate for drug development.[4][5]

Formulation Strategies

To enhance the bioavailability of this promising compound, three widely used formulation strategies are presented:

  • Chitosan-Based Nanoparticles: Biodegradable and biocompatible, chitosan nanoparticles can encapsulate hydrophobic drugs, offering controlled release and improved stability.

  • Solid Dispersions: By dispersing the drug in a hydrophilic polymer matrix at a molecular level, solid dispersions can significantly enhance the dissolution rate.

  • Liposomal Formulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering advantages in targeted delivery and reduced toxicity.

Data Presentation: Comparative Formulation Characteristics

The following tables summarize representative quantitative data for the different formulation approaches. Note that these values are based on studies with structurally similar compounds and should be considered as a baseline for the formulation development of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Table 1: Chitosan-Based Nanoparticle Formulation

ParameterRepresentative Value
Particle Size (nm)150 - 300
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)+20 to +40
Encapsulation Efficiency (%)70 - 90
Drug Loading (%)5 - 15

Table 2: Solid Dispersion Formulation

ParameterRepresentative Value
Solubility Enhancement (fold)10 - 50
Drug Loading (%)10 - 40
Dissolution Rate EnhancementSignificant increase compared to pure drug

Table 3: Liposomal Formulation

ParameterRepresentative Value
Vesicle Size (nm)100 - 200
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)60 - 85

Experimental Protocols

Protocol 1: Preparation of Chitosan-Based Nanoparticles by Ionic Gelation

This protocol describes the preparation of drug-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Acetone

  • Purified water

Procedure:

  • Chitosan Solution Preparation: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with gentle stirring overnight to ensure complete dissolution.

  • Drug Solution Preparation: Dissolve 10 mg of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in 5 mL of acetone.

  • Encapsulation: Add the drug solution dropwise to the chitosan solution under continuous magnetic stirring at 700 rpm.

  • Nanoparticle Formation: Prepare a 0.5% (w/v) TPP solution in purified water. Add 10 mL of the TPP solution dropwise to the chitosan-drug mixture under continuous stirring. The formation of opalescent suspension indicates nanoparticle formation.

  • Stirring and Maturation: Continue stirring for 1 hour at room temperature to allow for nanoparticle stabilization.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in purified water. Repeat this washing step twice to remove unencapsulated drug and other impurities.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered formulation.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion to enhance the solubility of the target compound.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or a suitable organic solvent

Procedure:

  • Solution Preparation: Accurately weigh N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and PVP K30 in a 1:4 ratio (drug:polymer).

  • Dissolution: Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to ensure complete removal of the residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

Protocol 3: Preparation of Liposomes by Thin-Film Hydration Method

This protocol outlines the preparation of liposomes encapsulating the target compound.

Materials:

  • N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in 10 mL of chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 45°C to form a thin lipid film on the inner surface of the flask.

  • Drying: Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add 10 mL of pre-warmed (45°C) PBS (pH 7.4) to the flask. Rotate the flask gently to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Separate the liposomes from the unencapsulated drug by centrifugation or size exclusion chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization Nanoparticles Nanoparticles Particle_Size Particle_Size Nanoparticles->Particle_Size Solid_Dispersion Solid_Dispersion In_Vitro_Release In_Vitro_Release Solid_Dispersion->In_Vitro_Release Liposomes Liposomes Liposomes->Particle_Size Encapsulation_Efficiency Encapsulation_Efficiency Particle_Size->Encapsulation_Efficiency Drug_Loading Drug_Loading Encapsulation_Efficiency->Drug_Loading Drug_Loading->In_Vitro_Release Drug_Substance Drug_Substance Drug_Substance->Nanoparticles Drug_Substance->Solid_Dispersion Drug_Substance->Liposomes

Caption: Experimental workflow for formulation and characterization.

Postulated Signaling Pathway

Given the anticancer potential of many sulfonamide and 1,3,4-thiadiazole derivatives, a plausible mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Drug N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Drug->Akt

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide scaffold represents a promising area of chemical space for drug discovery. This structure combines the well-established pharmacological properties of both the benzenesulfonamide and the 1,3,4-thiadiazole moieties. Benzenesulfonamide derivatives are known to target a variety of enzymes, including carbonic anhydrases, acetylcholinesterase, and cyclooxygenase.[1][2] The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold found in compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4][5]

This document provides a detailed framework for the high-throughput screening (HTS) of a library of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide analogs. The primary objective of this screening campaign is to identify potent and selective inhibitors of human Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[6][7] Selective inhibition of CA IX is a validated therapeutic strategy for the development of novel anticancer agents.[6]

Experimental Workflow

The high-throughput screening workflow is designed to efficiently identify and characterize novel inhibitors of CA IX from a large compound library. The process begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound_Library Compound Library (10,000 Compounds) Primary_Screen Primary HTS Assay (CA IX Inhibition @ 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (CA II Inhibition) Dose_Response->Selectivity_Assay Hit_Confirmation Hit Confirmation & Validation Selectivity_Assay->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies

Caption: High-throughput screening workflow for the identification of CA IX inhibitors.

Materials and Reagents

  • Enzymes: Recombinant human Carbonic Anhydrase IX (catalytic domain) and Carbonic Anhydrase II (control).

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Compound Library: A collection of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives dissolved in 100% DMSO.

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Tween-20.

  • Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor).

  • Negative Control: 100% DMSO.

  • Microplates: 384-well, clear, flat-bottom polystyrene plates.

  • Instrumentation: A multi-mode microplate reader capable of measuring absorbance at 405 nm.

Experimental Protocols

Primary High-Throughput Screening Protocol (CA IX Inhibition Assay)

This protocol is designed for a single-point screen to identify initial hits from the compound library.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library stock plates (10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into the negative control wells.

    • Dispense 50 nL of a 10 mM acetazolamide solution in 100% DMSO into the positive control wells.

  • Enzyme Addition:

    • Prepare a solution of recombinant human CA IX in assay buffer at a final concentration of 2 nM.

    • Add 25 µL of the CA IX solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of 4-nitrophenyl acetate (NPA) in assay buffer at a final concentration of 200 µM.

    • Add 25 µL of the NPA solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_neg_control) / (V₀_pos_control - V₀_neg_control))

    • Identify compounds exhibiting >50% inhibition as primary hits.

Secondary Assay Protocol: Dose-Response Analysis

This protocol is used to determine the potency (IC50 value) of the primary hits.

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each primary hit compound in 100% DMSO, starting from a 10 mM stock.

    • Dispense 50 nL of each concentration into a 384-well assay plate.

  • Assay Execution:

    • Follow steps 2 and 3 of the Primary High-Throughput Screening Protocol.

  • Data Analysis:

    • Calculate the % inhibition for each compound concentration as described previously.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Secondary Assay Protocol: Selectivity Profiling

This protocol assesses the selectivity of the confirmed hits against a related carbonic anhydrase isoform, CA II.

  • Assay Execution:

    • Repeat the Dose-Response Analysis protocol, substituting recombinant human CA II for CA IX.

  • Data Analysis:

    • Determine the IC50 value for each compound against CA II.

    • Calculate the selectivity index (SI) for each hit: SI = IC50 (CA II) / IC50 (CA IX)

    • Prioritize compounds with a high selectivity index (SI > 100) for further development.

Data Presentation

The quantitative data from the screening campaign should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Summary of Primary HTS and Dose-Response Analysis for Hit Compounds

Compound ID% Inhibition at 10 µM (Primary Screen)IC50 (µM) for CA IX
HTS-00175.20.85
HTS-00268.91.23
HTS-00382.10.47
HTS-00455.45.61
HTS-00591.50.12

Table 2: Selectivity Profile of Confirmed Hits

Compound IDIC50 (µM) for CA IXIC50 (µM) for CA IISelectivity Index (CA II / CA IX)
HTS-0010.8587.3102.7
HTS-0030.4752.1110.9
HTS-0050.1225.6213.3

Signaling Pathway

The inhibition of Carbonic Anhydrase IX by the identified compounds is expected to disrupt the pH regulation of the tumor microenvironment. This can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.

Signaling_Pathway cluster_0 Tumor Cell cluster_1 Therapeutic Intervention CA_IX Carbonic Anhydrase IX (CA IX) HCO3_H HCO3- + H+ CA_IX->HCO3_H pH_regulation pH Regulation (pHe < pHi) CA_IX->pH_regulation H2CO3 H2CO3 H2CO3->CA_IX HCO3_H->pH_regulation Proliferation Cell Proliferation & Metastasis pH_regulation->Proliferation Apoptosis Apoptosis pH_regulation->Apoptosis Inhibitor N-(5-(4-methoxybenzyl)- 1,3,4-thiadiazol-2-yl) benzenesulfonamide Inhibitor Inhibitor->CA_IX Inhibition

References

Application Notes and Protocols for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide as a chemical probe. While direct experimental data for this specific compound is limited, this document compiles information from structurally related molecules to propose potential biological targets, mechanisms of action, and detailed experimental protocols. The 1,3,4-thiadiazole scaffold, coupled with a benzenesulfonamide moiety, is a recurring motif in compounds targeting a range of biological processes, including enzymatic inhibition and receptor modulation. These notes are intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological function of this class of molecules.

Chemical Information

Compound Name N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Molecular Formula C₁₆H₁₅N₃O₃S₂[1]
Molecular Weight 361.44 g/mol
Structure Chemical structure of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
CAS Number 2177065-55-6
Predicted XlogP 2.8[1]

Proposed Biological Targets and Applications

Based on the biological activities of structurally similar 1,3,4-thiadiazole-benzenesulfonamide derivatives, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is proposed as a chemical probe for the following potential targets and applications:

  • Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Various 1,3,4-thiadiazole derivatives bearing a sulfonamide moiety have demonstrated potent inhibitory activity against different CA isoforms. This suggests that the title compound could be a valuable tool for studying the physiological and pathological roles of CAs in conditions like glaucoma, epilepsy, and cancer.

  • EGFR/HER-2 Inhibition: Recent studies have identified N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] Given the structural similarities, this probe could be employed to investigate EGFR/HER-2 signaling pathways in cancer biology and for the development of novel anti-cancer therapeutics.

  • Antimicrobial and Antifungal Activity: The 1,3,4-thiadiazole nucleus is a common feature in compounds with demonstrated antimicrobial and antifungal properties.[3] This chemical probe could be used to screen against various bacterial and fungal strains to identify new therapeutic leads for infectious diseases.

  • Anticonvulsant Activity: Several 2,5-disubstituted 1,3,4-thiadiazoles have been reported to possess anticonvulsant activity.[4] This probe may be useful in neuroscience research to explore novel mechanisms for seizure control.

Synthesis Protocol

The following is a proposed synthetic route for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles and their subsequent sulfonylation.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Thiosemicarbazone cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Sulfonylation A 4-Methoxyphenylacetic acid D Reflux A->D B Thiosemicarbazide B->D C Acid catalyst (e.g., H₂SO₄) C->D E Intermediate Thiosemicarbazone D->E F Intermediate Thiosemicarbazone H Reflux F->H G Oxidizing agent (e.g., FeCl₃) G->H I 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole H->I J 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole M Stir at room temperature J->M K Benzenesulfonyl chloride K->M L Pyridine L->M N N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide M->N G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras Ras EGFR->Ras HER2 HER-2 PI3K PI3K HER2->PI3K Probe N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Probe->EGFR Probe->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield in the Formation of 2-Amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate I)

Probable CauseRecommended Solution
Incomplete Cyclization of Thiosemicarbazide Precursor - Ensure the dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid) is fresh and used in the correct stoichiometric ratio.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider alternative cyclization reagents such as phosphorus oxychloride.
Side Reactions of the Thiosemicarbazide - Control the reaction temperature to minimize the formation of byproducts.- Ensure the starting materials are pure. Impurities in the 4-methoxyphenylacetic acid or thiosemicarbazide can lead to undesired side products.
Degradation of Starting Material or Product - If using strong acids for cyclization, ensure the reaction is not heated for an excessively long period, which could lead to degradation.- Work up the reaction promptly upon completion.

Issue 2: Low Yield in the Sulfonylation of Intermediate I to Yield the Final Product

Probable CauseRecommended Solution
Low Nucleophilicity of the 2-Amino Group on the Thiadiazole Ring - The electron-withdrawing nature of the thiadiazole ring can reduce the nucleophilicity of the amino group.- Use a suitable base (e.g., pyridine, triethylamine) to deprotonate the amino group and increase its reactivity. Pyridine can also act as the solvent.
Side Reaction: Polymerization - A potential side reaction can occur where the amine of one molecule reacts with the sulfonyl chloride of another, leading to a polymer.[1] To avoid this, add the benzenesulfonyl chloride slowly to the reaction mixture containing the amine and base.[1]
Hydrolysis of Benzenesulfonyl Chloride - Ensure all glassware is dry and use an anhydrous solvent. Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.[2]
Steric Hindrance - While less likely in this specific molecule, significant steric bulk on either the amine or the sulfonyl chloride can hinder the reaction. Ensure the reaction is given sufficient time to proceed to completion.

Issue 3: Difficulty in Product Purification

Probable CauseRecommended Solution
Presence of Unreacted Starting Materials - If TLC indicates the presence of starting materials, consider adjusting the stoichiometry of the reactants in subsequent experiments.- For purification, column chromatography is often effective. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can separate the product from less polar starting materials.
Formation of Polar Byproducts - If byproducts are more polar than the desired product, they will have a lower Rf on TLC.- Recrystallization from a suitable solvent system can be an effective method for removing impurities. Ethanol, methanol, or mixtures with water are often good starting points for sulfonamides.
Oily Product Instead of a Solid - The product may be an oil if it is impure. Attempt to purify further using column chromatography.- If the purified product is still an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

A common and effective method is a two-step synthesis:

  • Formation of the 1,3,4-thiadiazole core: This involves the cyclization of a thiosemicarbazide derivative of 4-methoxyphenylacetic acid. Typically, 4-methoxyphenylacetyl hydrazide is reacted with a thiocyanate salt or thiophosgene to form the thiosemicarbazide intermediate, which is then cyclized using a strong acid.

  • Sulfonylation: The resulting 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to form the final sulfonamide product.

Q2: What are the critical reaction parameters to control for optimal yield?

ParameterImportanceRecommended Range/Condition
Temperature Crucial for both reaction rate and minimizing side reactions.Cyclization: Often requires heating (reflux). Sulfonylation: Can often be performed at room temperature or slightly elevated temperatures (40-60 °C).
Solvent Affects solubility of reactants and can influence reaction pathways.Cyclization: Protic acids can sometimes serve as both catalyst and solvent. Sulfonylation: Anhydrous pyridine or dichloromethane (DCM) with a base like triethylamine are common choices.
Purity of Reagents Impurities can lead to side reactions and lower yields.Use reagents of high purity. Ensure benzenesulfonyl chloride is not hydrolyzed.
Presence of a Base Essential for the sulfonylation step to activate the amine.Pyridine or triethylamine are commonly used.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: Are there alternative methods for sulfonamide synthesis if the reaction with sulfonyl chloride is problematic?

Yes, several alternative methods exist, although they may require different starting materials. These include:

  • Synthesis from thiols through oxidative amination.[3]

  • Diazotization of an aryl amine followed by treatment with sulfur dioxide and a copper catalyst to form the sulfonyl chloride in situ.[3]

  • More modern approaches involve the use of organometallic reagents or electrochemical synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate I)

  • To a solution of 4-methoxyphenylacetic acid (1 eq.) in a suitable solvent, add thiosemicarbazide (1 eq.).

  • Slowly add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (in a fume hood with appropriate safety precautions).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Final Product)

  • Dissolve 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (1 eq.) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove pyridine, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Thiadiazole Formation cluster_step2 Step 2: Sulfonylation 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic acid reaction_1 + 4-Methoxyphenylacetic_acid->reaction_1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->reaction_1 Intermediate_I 2-Amino-5-(4-methoxybenzyl)- 1,3,4-thiadiazole reaction_2 + Intermediate_I->reaction_2 reaction_1->Intermediate_I  H₂SO₄, Δ Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->reaction_2 Final_Product N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)- benzenesulfonamide reaction_2->Final_Product  Pyridine

Caption: General two-step synthesis pathway for the target molecule.

Troubleshooting_Workflow cluster_thiadiazole Thiadiazole Formation Issues cluster_sulfonylation Sulfonylation Issues start Low Product Yield check_step Identify the problematic step: Thiadiazole formation or Sulfonylation? start->check_step thiadiazole_cause Potential Causes: - Incomplete cyclization - Side reactions - Degradation check_step->thiadiazole_cause Step 1 sulfonylation_cause Potential Causes: - Low amine nucleophilicity - Sulfonyl chloride hydrolysis - Polymerization check_step->sulfonylation_cause Step 2 thiadiazole_solution Solutions: - Check dehydrating agent - Adjust temp/time - Purify starting materials thiadiazole_cause->thiadiazole_solution Address sulfonylation_solution Solutions: - Use appropriate base - Ensure anhydrous conditions - Slow reagent addition sulfonylation_cause->sulfonylation_solution Address

Caption: A workflow for troubleshooting low yield in the synthesis.

Logical_Relationships yield Overall Yield reagent_purity Reagent Purity reagent_purity->yield side_reactions Side Reactions reagent_purity->side_reactions influences reaction_temp Reaction Temperature reaction_temp->yield reaction_temp->side_reactions influences reaction_time Reaction Time reaction_time->yield solvent_choice Solvent Choice solvent_choice->yield base_presence Base (Sulfonylation) base_presence->yield side_reactions->yield decreases

Caption: Key parameters influencing the overall reaction yield.

References

Technical Support Center: Purification of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

A1: The most frequently employed and effective method for the purification of this compound is recrystallization. This technique is widely used for purifying solid organic compounds and is often sufficient to achieve high purity.

Q2: Which solvent is recommended for the recrystallization of this compound?

A2: Ethanol is a commonly recommended solvent for the recrystallization of sulfonamide and thiadiazole derivatives.[1][2] The choice of solvent is critical, and alternatives or solvent mixtures may be necessary depending on the specific impurities present.

Q3: What are the key steps in the recrystallization process?

A3: The general steps for recrystallization are:

  • Dissolving the crude compound in a minimum amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Isolating the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying the crystals to remove the solvent.

Q4: How can I assess the purity of the final product?

A4: The purity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound. The volume of the solvent is insufficient.Try a different solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Place the solution in an ice bath to induce crystallization.
Oily precipitate forms instead of crystals. The compound is "oiling out" due to a high concentration of impurities or a solvent in which the compound is too soluble. The melting point of the compound is below the boiling point of the solvent.Re-heat the solution and add more solvent. Try a lower-boiling point solvent.
Low recovery of the purified compound. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution has cooled completely before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.
The purified compound is still impure. The chosen recrystallization solvent did not effectively separate the impurities. The cooling was too rapid, trapping impurities within the crystals.Perform a second recrystallization using a different solvent or a solvent mixture. Ensure the solution cools slowly and without disturbance.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the purification of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide by recrystallization from ethanol.

Materials:

  • Crude N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Spatula

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and a boiling chip to the flask.

  • Gently heat the mixture to the boiling point of the ethanol while stirring continuously.

  • Add more hot ethanol portion-wise until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent.

  • If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the recrystallization of a sulfonamide compound of this type. The exact values will vary depending on the initial purity and the specific experimental conditions.

Parameter Crude Product After First Recrystallization After Second Recrystallization
Yield (%) -70-90%80-95% (of the first recrystallization)
Purity (by HPLC, %) 85-95%>98%>99.5%
Melting Point Range (°C) Broad (e.g., 155-160)Sharper (e.g., 161-163)Sharp (e.g., 162-163)

Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Analyze Purity Analysis (TLC, MP, HPLC, NMR) Pure->Analyze Analyze->Pure Purity Meets Specification Impure Impure Product Analyze->Impure Purity < Specification Impure->Dissolve Re-purify

References

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

Based on its chemical structure, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Molecular Formula: C16H15N3O3S2) is predicted to be a lipophilic compound with poor aqueous solubility.[1] Publicly available data predicts an XlogP value of 2.8, which suggests a preference for lipid environments over aqueous ones.[1]

Q2: I am observing poor dissolution of the compound in my aqueous buffer. What could be the reason?

Poor aqueous solubility is common for compounds with aromatic rings and sulfonamide groups. The crystal lattice energy of the solid compound might be high, requiring significant energy to break down the crystal structure and solvate the individual molecules in water. Structural modifications, such as substitutions on the phenyl ring of similar 1,2,4-thiadiazole derivatives, have been shown to significantly decrease solubility.

Q3: Are there any general strategies to improve the solubility of benzenesulfonamide and thiadiazole derivatives?

Yes, several techniques are widely used to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[2][3][4][5][6] Common approaches include:

  • pH adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent can increase the solubilizing capacity.[5]

  • Solid dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate.[2][3]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can lead to faster dissolution.[4]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility.

Troubleshooting Guide

Issue: The compound precipitates out of solution during my experiment.

Possible Cause 1: Solvent Saturation The concentration of the compound may have exceeded its solubility limit in the chosen solvent system.

Solution:

  • Determine the equilibrium solubility: Conduct a solubility study to determine the maximum soluble concentration in your experimental medium.

  • Use a co-solvent: Introduce a water-miscible organic solvent to increase the overall solvent capacity.

  • Adjust the pH: If your compound has ionizable functional groups, adjusting the pH of the medium can increase its solubility.

Possible Cause 2: Temperature Fluctuation A decrease in temperature can reduce the solubility of many compounds, leading to precipitation.

Solution:

  • Maintain a constant temperature: Ensure your experimental setup is maintained at a consistent temperature.

  • Pre-warm your solutions: If working with solutions that will be used at a higher temperature, ensure all components are pre-warmed to avoid temperature drops upon mixing.

Issue: Inconsistent results in biological assays.

Possible Cause: Poor compound solubility leading to variable effective concentrations. If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to variability in experimental outcomes.

Solution:

  • Confirm complete dissolution: Visually inspect your stock and working solutions for any particulate matter. For higher concentrations, you may need to use techniques like sonication or gentle heating to aid dissolution.

  • Prepare fresh solutions: Prepare solutions immediately before use, as some compounds can precipitate over time.

  • Employ solubility-enhancing formulations: Consider using techniques like solid dispersions or cyclodextrin complexation to prepare your dosing solutions.

Data Presentation

Table 1: Common Solvents for Solubility Screening

Solvent ClassExamplesGeneral Applicability for Lipophilic Compounds
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferLow solubility expected.
Alcohols Ethanol, Methanol, IsopropanolModerate to high solubility.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High solubility, often used for stock solutions.
Glycols Propylene Glycol, Polyethylene Glycol (PEG 400)Good solubilizing agents, often used in formulations.
Non-polar Solvents Hexane, TolueneGenerally poor solubility for this compound class.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the compound.Simple and effective for ionizable compounds.Only applicable to compounds with acidic or basic groups.
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of lipophilic compounds.Easy to implement in a lab setting.May not be suitable for all biological assays due to solvent toxicity.
Solid Dispersion Disperses the compound in a hydrophilic matrix at a molecular level.Can significantly improve dissolution rate and bioavailability.Can have issues with physical stability (recrystallization).
Micronization Increases the surface area of the solid particles, leading to faster dissolution.A well-established technique.Does not increase the equilibrium solubility.
Complexation Encapsulates the drug molecule within a complexing agent (e.g., cyclodextrin).Can significantly increase apparent solubility and stability.The size of the complex may limit some applications.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide to a series of vials, each containing a different solvent system (e.g., water, PBS pH 7.4, 10% Ethanol in water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Solvent Selection: Choose a biocompatible co-solvent in which the compound has high solubility (e.g., DMSO, Ethanol).

  • Dissolution: Weigh the required amount of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and dissolve it in the chosen co-solvent to prepare a high-concentration stock solution (e.g., 10 mM in DMSO). Use gentle vortexing or sonication if necessary.

  • Dilution: For experiments, dilute the stock solution into the aqueous medium. Ensure the final concentration of the co-solvent is low (typically <1%) to minimize its effect on the biological system.

Visualizations

Solubility_Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions cluster_techniques Enhancement Techniques A Poor Dissolution or Precipitation B Exceeded Solubility Limit? A->B C Determine Equilibrium Solubility B->C Yes D Implement Solubility Enhancement Technique B->D No E pH Adjustment D->E F Co-solvency D->F G Solid Dispersion D->G H Particle Size Reduction D->H Experimental_Workflow_Solubility_Enhancement cluster_start Starting Point cluster_screening Screening Phase cluster_formulation Formulation Development cluster_methods Methods cluster_end Outcome start Poorly Soluble Compound screen Screen Solvents & pH start->screen formulate Select Enhancement Strategy screen->formulate cosolvent Co-solvent System formulate->cosolvent Simple solid_disp Solid Dispersion formulate->solid_disp Advanced complex Cyclodextrin Complexation formulate->complex Advanced end Soluble Formulation for Assay cosolvent->end solid_disp->end complex->end

References

Technical Support Center: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide when dissolved in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in a DMSO stock solution?

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can impact the stability of small molecules in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4][5] The presence of water can accelerate the degradation of susceptible compounds.[4][5][6][7]

  • Storage Temperature: Storing DMSO stock solutions at appropriate temperatures is crucial. While many compounds are stable at 4°C for extended periods, room temperature storage can lead to faster degradation.[6][8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation, although some studies suggest many compounds are stable through multiple cycles.[7]

  • Light Exposure: While not explicitly documented for this compound, prolonged exposure to light can be a source of degradation for many organic molecules.

  • Purity of DMSO: The quality of the DMSO used is important. Impurities can potentially react with the dissolved compound.

Q3: How long can I store a DMSO stock solution of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

Without specific experimental data for this compound, a general guideline for storing small molecule DMSO stocks is recommended. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (months to years), it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and reduce chemical degradation rates. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[6] However, another study monitoring compounds at room temperature found that after one year, the probability of observing the compound was only 52%.[8]

Q4: Are there any known degradation pathways for the 1,3,4-thiadiazole or benzenesulfonamide moieties in DMSO?

The 1,3,4-thiadiazole ring is generally stable, though it can be susceptible to cleavage under strong basic conditions.[9] Benzenesulfonamides are also thermally stable and resistant to hydrolysis, particularly under neutral or alkaline conditions, but can be hydrolyzed by strong acids.[2][3] Direct reactions with DMSO are less common but can occur under specific conditions, such as high temperatures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an assay. Compound degradation in the DMSO stock solution.1. Prepare a fresh DMSO stock solution from solid material.2. Perform a stability analysis of the stock solution using HPLC or LC-MS (see Experimental Protocols).3. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC or LC-MS analysis. The compound is degrading.1. Review storage conditions (temperature, light exposure).2. Check the water content of the DMSO.3. Consider preparing fresh solutions more frequently.
Precipitate forms in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures or has degraded to a less soluble product.1. Gently warm the solution and vortex to redissolve.2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible.3. Consider storing at a lower concentration.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO using HPLC

This protocol outlines a method to assess the stability of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in a DMSO stock solution over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in high-purity, anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute a small aliquot of the stock solution in an appropriate mobile phase and analyze by HPLC to determine the initial purity. This will serve as the baseline.

  • Storage: Aliquot the remaining stock solution into several vials and store under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot (if frozen) and prepare it for HPLC analysis in the same manner as the time-zero sample.

  • Data Analysis: Compare the purity of the stored samples to the time-zero sample. A significant decrease in the area of the main peak or the appearance of new peaks indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot Stock Solution prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt Distribute storage_4c 4°C aliquot->storage_4c Distribute storage_neg20c -20°C aliquot->storage_neg20c Distribute analysis_t0 T=0 HPLC/LC-MS Analysis aliquot->analysis_t0 Distribute analysis_tp Time-Point HPLC/LC-MS Analysis storage_rt->analysis_tp Retrieve at Intervals storage_4c->analysis_tp Retrieve at Intervals storage_neg20c->analysis_tp Retrieve at Intervals data_analysis Compare Purity and Identify Degradants analysis_t0->data_analysis analysis_tp->data_analysis

Caption: Workflow for assessing compound stability in DMSO.

degradation_pathway cluster_stressors Potential Stressors Compound N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide Degradation Degradation Products Compound->Degradation Degradation Water Water (Hydrolysis) Water->Degradation Temp High Temperature Temp->Degradation Light UV/Visible Light Light->Degradation

Caption: Potential degradation pathways for the compound in DMSO.

References

Technical Support Center: Overcoming Resistance to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in their cellular experiments.

I. FAQs: Understanding N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and Resistance

Q1: What is the expected mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

A1: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide belongs to the class of 1,3,4-thiadiazole-benzenesulfonamide derivatives. Compounds with this scaffold have been shown to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment. By inhibiting these CAs, the compound is expected to disrupt pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells.[2][4] Additionally, some 1,3,4-thiadiazole derivatives have been reported to interfere with key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell growth and survival.[2]

Q2: My cells have developed resistance to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its likely targets, resistance could arise from several factors:

  • Target Alteration: Mutations in the CA9 or CA12 genes could alter the protein structure of carbonic anhydrase IX or XII, reducing the binding affinity of the compound.

  • Target Overexpression/Upregulation: Increased expression of CA IX and/or CA XII can effectively titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[2][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[1] There is evidence of co-expression and co-localization of CA XII and P-gp in drug-resistant cancer cells.[1]

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative survival pathways to compensate for the inhibition of the primary target. This could involve the PI3K/Akt or MAPK/ERK pathways.

  • Changes in the Tumor Microenvironment: Alterations in the extracellular pH can influence drug efficacy.[4][5]

Q3: How can I confirm that my cells are resistant to the compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the resistant cell line compared to the parental (sensitive) cell line. An increase of 2-fold or more is generally considered indicative of resistance. This can be determined using a cell viability assay, such as the MTT or SRB assay.

II. Troubleshooting Guides

This section provides a step-by-step approach to investigate and potentially overcome resistance to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Guide 1: Characterizing the Resistant Phenotype

Problem: A significant increase in the IC50 value is observed for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in a continuously treated cell line.

Troubleshooting Steps:

  • Confirm Resistance with a Cell Viability Assay:

    • Protocol: Perform a dose-response experiment using a cell viability assay (e.g., MTT, SRB) on both the parental and suspected resistant cell lines.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line.

  • Assess Target Expression Levels:

    • Rationale: Increased expression of the target proteins (CA IX and CA XII) can lead to resistance.

    • Protocol: Use Western blotting or quantitative PCR (qPCR) to compare the expression levels of CA IX and CA XII in parental and resistant cells.

    • Interpretation: A marked increase in CA IX or CA XII expression in the resistant line suggests target upregulation as a potential resistance mechanism.

  • Investigate Drug Efflux Pump Activity:

    • Rationale: Increased drug efflux can reduce the intracellular concentration of the compound.

    • Protocol: Use a fluorescent substrate-based efflux assay (e.g., Rhodamine 123 for P-gp) with and without a known efflux pump inhibitor (e.g., verapamil) in both cell lines.

    • Interpretation: Increased fluorescence retention in the resistant cells in the presence of the inhibitor suggests the involvement of efflux pumps.

Data Presentation:

ParameterParental Cell LineResistant Cell LineFold Change
IC50 (µM)
CA IX mRNA (relative expression) 1.0
CA XII mRNA (relative expression) 1.0
CA IX Protein (relative density) 1.0
CA XII Protein (relative density) 1.0
P-gp Activity (fluorescence)
Guide 2: Strategies to Overcome Resistance

Problem: Resistance to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide has been confirmed.

Potential Solutions:

  • Combination Therapy:

    • Rationale: Combining the compound with an agent that targets a different pathway can circumvent resistance.

    • Suggested Combinations:

      • Efflux Pump Inhibitors: If increased efflux is observed, co-administer with a P-gp inhibitor like verapamil or a more specific inhibitor.

      • Chemotherapeutic Agents: Combine with standard chemotherapeutics (e.g., doxorubicin, cisplatin) to target different cellular processes.[6]

      • PI3K/Akt or MAPK/ERK Inhibitors: If these pathways are upregulated, co-treatment with specific inhibitors for these pathways may restore sensitivity.

    • Protocol: Perform combination index (CI) studies using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.

  • Modulation of the Tumor Microenvironment:

    • Rationale: Since the target is involved in pH regulation, altering the extracellular pH may affect drug efficacy.

    • Protocol: Culture cells in media with slightly altered pH (within physiological limits) and assess the IC50 of the compound.

Experimental Workflow for Investigating Resistance

G cluster_0 Initial Observation cluster_1 Characterization of Resistance cluster_2 Strategies to Overcome Resistance cluster_3 Validation start Decreased Cell Death/ Increased IC50 viability Confirm IC50 Shift (MTT/SRB Assay) start->viability target_expression Assess Target Expression (CA IX/XII by qPCR/Western Blot) viability->target_expression If resistant efflux Measure Drug Efflux (Rhodamine 123 Assay) viability->efflux If resistant pathway Analyze Signaling Pathways (PI3K/Akt, MAPK/ERK by Western Blot) viability->pathway If resistant combo Combination Therapy (e.g., + Efflux Pump Inhibitor) target_expression->combo If upregulated efflux->combo If increased pathway->combo If activated apoptosis Assess Apoptosis (Annexin V/PI Staining) combo->apoptosis ph_mod Microenvironment Modulation (Altering pH) ph_mod->apoptosis end Restored Sensitivity apoptosis->end

Caption: Workflow for investigating and overcoming resistance.

III. Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for CA IX, p-Akt, and p-ERK
  • Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CA IX, CA XII, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Carbonic Anhydrase Activity Assay

This protocol is adapted from a colorimetric assay kit.

  • Sample Preparation: Prepare cell lysates from parental and resistant cells.

  • Assay Reaction: In a 96-well plate, add cell lysate, CA Assay Buffer, and a CA substrate. For a negative control, include a sample with a CA inhibitor (e.g., Acetazolamide).

  • Kinetic Reading: Measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature. The assay measures the esterase activity of active CA on a substrate, which releases a chromophore.

  • Data Analysis: Calculate the rate of change in absorbance over time. A higher rate indicates greater CA activity.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat parental and resistant cells with N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[7][8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

IV. Signaling Pathway Diagrams

G cluster_0 Drug Action and Primary Resistance cluster_1 Bypass Signaling Pathways drug N-(5-(4-methoxybenzyl)-1,3,4- thiadiazol-2-yl)benzenesulfonamide ca9_12 CA IX / CA XII drug->ca9_12 Inhibits pgp P-glycoprotein (Efflux Pump) drug->pgp Substrate for ph pH Homeostasis Disruption ca9_12->ph apoptosis Apoptosis ph->apoptosis drug_out Drug Efflux pgp->drug_out Increased in Resistance pi3k PI3K akt Akt pi3k->akt survival Cell Survival and Proliferation akt->survival erk ERK erk->survival mek MEK mek->erk survival->apoptosis Inhibits

References

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of the novel compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (hereafter referred to as MBS).

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of MBS?

A1: The primary target of MBS is understood to be a specific enzyme or receptor currently under investigation. As with any novel compound, it is crucial to experimentally validate its on-target and off-target activities in your specific assay system.

Q2: I am observing an unexpected phenotype in my cell-based assay that doesn't seem to correlate with the inhibition of the primary target. What could be the cause?

A2: Unexpected phenotypes are often the first indication of off-target effects. Consider the following possibilities:

  • Inhibition of a structurally related protein: MBS may be binding to other proteins that share a similar binding pocket with the primary target.

  • Activation or inhibition of a parallel signaling pathway: The compound could be modulating a different pathway that cross-talks with your pathway of interest.

  • General cellular toxicity: At higher concentrations, MBS may induce stress or cytotoxic effects unrelated to its specific targets. It is recommended to perform a dose-response cell viability assay.

  • Metabolism of the compound: The observed phenotype could be due to a metabolite of MBS, not the parent compound.

Q3: How can I begin to identify potential off-targets of MBS?

A3: A tiered approach is recommended. Start with computational methods like target prediction servers (e.g., SwissTargetPrediction, SuperPred) to generate a list of potential off-targets based on chemical similarity to known ligands. Follow this with broad in vitro screening, such as a kinase panel screen or a receptor binding assay panel, to experimentally identify off-target interactions.

Q4: My in vitro off-target screening returned several hits. How do I validate these in a cellular context?

A4: Cellular validation is a critical next step. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells. Additionally, you can use siRNA or CRISPR/Cas9 to knock down the putative off-target and observe if the unexpected phenotype is rescued in the presence of MBS.

Troubleshooting Guides

Guide 1: Unexpected Results in Kinase Profiling

Problem: You have performed a kinase panel screen and observed inhibition of several unexpected kinases.

Potential Cause Troubleshooting Step
Compound Promiscuity Determine the IC50 values for the most potent off-target kinases. If the IC50 is within 10-fold of the primary target's IC50, these off-targets are significant.
Assay Interference Rule out assay artifacts. Some compounds can interfere with the assay technology (e.g., luciferase-based ATP detection). Run a control experiment with a known inhibitor of the off-target kinase.
Compound Degradation Ensure the stability of MBS in the assay buffer. Use LC-MS to check the integrity of the compound over the time course of the experiment.
Guide 2: High Background in Cellular Thermal Shift Assay (CETSA)

Problem: The melt curves for your potential off-target protein show high variability or no clear stabilization/destabilization in the presence of MBS.

Potential Cause Troubleshooting Step
Insufficient Target Engagement Increase the concentration of MBS. The compound's cell permeability may be low, requiring higher concentrations to achieve sufficient intracellular levels for target engagement.
Low Protein Abundance Ensure the target protein is expressed at a high enough level in your chosen cell line. You may need to switch to a cell line with higher expression or use an overexpression system.
Antibody Quality (for Western Blot detection) Validate the specificity and sensitivity of your primary antibody. Run a positive and negative control (e.g., cells with and without the target protein) to ensure the antibody is detecting the correct protein.

Experimental Protocols

Protocol 1: General Kinase Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of MBS in 100% DMSO. Create a series of dilutions in assay buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Compound Addition: Add the MBS dilutions to the assay plate. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo) and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of MBS and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture your chosen cell line to 80-90% confluency. Treat the cells with MBS or vehicle (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble and precipitated protein fractions.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve in the presence of MBS indicates target engagement.

Visualizations

experimental_workflow cluster_discovery Off-Target Discovery cluster_validation Cellular Validation cluster_conclusion Conclusion Computational_Screening Computational Screening (e.g., SwissTargetPrediction) In_Vitro_Screening Broad In Vitro Screening (e.g., Kinase Panel) Computational_Screening->In_Vitro_Screening generates hypotheses CETSA Cellular Thermal Shift Assay (CETSA) In_Vitro_Screening->CETSA identifies hits Phenotypic_Assay Phenotypic Rescue Assay (e.g., siRNA/CRISPR) CETSA->Phenotypic_Assay confirms engagement Validated_Off_Target Validated Off-Target Phenotypic_Assay->Validated_Off_Target confirms functional effect

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway MBS MBS Compound Primary_Target Primary Target (e.g., Kinase X) MBS->Primary_Target inhibition Off_Target Off-Target (e.g., Kinase Y) MBS->Off_Target inhibition Downstream_Pathway_1 Intended Signaling Pathway Primary_Target->Downstream_Pathway_1 regulates Downstream_Pathway_2 Unintended Signaling Pathway Off_Target->Downstream_Pathway_2 regulates Desired_Effect Desired Phenotype Downstream_Pathway_1->Desired_Effect Side_Effect Unexpected Phenotype Downstream_Pathway_2->Side_Effect

Caption: On-target vs. off-target signaling pathways for MBS.

Optimizing dosage of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Disclaimer: Publicly available scientific literature does not contain specific in vivo dosage optimization data for the compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The following guide is based on established principles for determining the dosage of novel therapeutic candidates, particularly within the 1,3,4-thiadiazole and benzenesulfonamide chemical classes, which are known for a variety of biological activities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I am starting my first in vivo experiment with a novel 1,3,4-thiadiazole derivative. How do I determine a starting dose?

A1: A starting dose for a novel compound is typically determined after thorough in vitro testing. A common approach is to use the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value from cell-based assays. Use these values to calculate a dose that is predicted to achieve a similar concentration in the plasma of the animal model. It is critical to begin with a dose significantly lower than any concentration that showed cytotoxicity in vitro. A subsequent dose-escalation study is necessary to find a balance between efficacy and toxicity.

Q2: What are the common challenges encountered when administering benzenesulfonamide-based compounds in animal models?

A2: Benzenesulfonamide derivatives can exhibit poor aqueous solubility. This can lead to challenges in formulating a solution suitable for injection, potentially causing precipitation at the injection site or poor bioavailability. It is crucial to perform solubility tests in various pharmaceutically acceptable vehicles. Common strategies to overcome this include using co-solvents (like DMSO, PEG300, or ethanol), cyclodextrins for encapsulation, or creating a suspension with agents like Tween 80.

Q3: My animal subjects are showing unexpected weight loss after administration. What could be the cause and what should I do?

A3: Unexpected weight loss is a primary indicator of systemic toxicity. Potential causes include off-target effects of the compound, stress from the administration procedure, or issues with the vehicle solution.

Troubleshooting Steps:

  • Vehicle Control: Ensure a control group is treated with the vehicle alone to rule out toxicity from the formulation itself.

  • Dose Reduction: Immediately lower the dose or pause dosing to observe if the weight loss recovers.

  • Health Monitoring: Conduct daily health checks, including monitoring food and water intake, activity levels, and physical appearance.

  • Blood Analysis: If possible, collect blood samples to analyze for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Below is a troubleshooting workflow for addressing in-vivo toxicity.

cluster_legend *MTD: Maximum Tolerated Dose Start Adverse Event Observed (e.g., Weight Loss) CheckVehicle Is a Vehicle-Only Control Group Affected? Start->CheckVehicle VehicleToxic Conclusion: Vehicle is Toxic. Reformulate. CheckVehicle->VehicleToxic Yes CompoundSuspected Conclusion: Compound is the Likely Cause of Toxicity. CheckVehicle->CompoundSuspected No DoseResponse Perform Dose-Escalation Study to Find MTD* CompoundSuspected->DoseResponse Stop Refine Compound or Cease Development DoseResponse->Stop If Therapeutic Window is too Narrow key cluster_preclinical Pre-Clinical Evaluation cluster_efficacy Efficacy Study cluster_analysis Data Analysis Formulation Compound Formulation & Solubility Testing MTD_Study Dose-Finding Study (Determine MTD) Formulation->MTD_Study TumorImplant Tumor Cell Implantation in Animal Model MTD_Study->TumorImplant Treatment Treat with Compound (at optimal dose) TumorImplant->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint Data Statistical Analysis of Results Endpoint->Data Conclusion Conclusion on Efficacy & Safety Profile Data->Conclusion Compound 1,3,4-Thiadiazole Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibits or Activates Caspase9 Caspase-9 Target->Caspase9 Initiates Cascade Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide?

The synthesis is typically a two-step process. The first step involves the cyclization of a thiosemicarbazide derivative to form the 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole core. The second step is the sulfonylation of the amino group on the thiadiazole ring with benzenesulfonyl chloride.

Q2: What are the common challenges encountered during this synthesis?

Common challenges include low yields, the formation of multiple byproducts, and difficulties in purification. Specific issues can arise from the incomplete cyclization in the first step or side reactions during the sulfonylation step, such as hydrolysis of the sulfonyl chloride and over-sulfonylation.

Q3: What are the potential biological activities of this compound?

While specific studies on N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide are not widely published, compounds containing the 1,3,4-thiadiazole and sulfonamide moieties are known to exhibit a broad range of biological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The mechanism of action for similar sulfonamide-based drugs often involves the inhibition of enzymes like dihydropteroate synthase in bacteria or carbonic anhydrases.[2][3]

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Potential Cause Suggested Solution Identification Method
Incomplete reaction in either step. - Step 1: Ensure complete dissolution of starting materials and adequate reaction time. Consider a moderate increase in temperature. - Step 2: Use a slight excess of benzenesulfonyl chloride. Ensure the reaction is carried out under anhydrous conditions to prevent reagent decomposition. Monitor reaction progress using Thin Layer Chromatography (TLC).TLC analysis showing the presence of starting materials.
Decomposition of reagents or intermediates. - Benzenesulfonyl chloride is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. - The amino-thiadiazole intermediate may be unstable under harsh acidic or basic conditions. Neutralize the reaction mixture promptly during workup.Appearance of unexpected spots on TLC. Mass spectrometry (MS) of the crude product may show fragments corresponding to decomposition products.
Product loss during workup and purification. - Optimize the extraction and precipitation steps. Ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. - Use an appropriate solvent system for chromatography to ensure good separation and recovery.Low recovery of solid material after precipitation or chromatography.
Problem 2: Identification of Byproducts in the Reaction Mixture
Potential Byproduct Formation Mechanism Identification Method (NMR & MS) Mitigation Strategy
2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Unreacted Intermediate) Incomplete reaction during the sulfonylation step.¹H NMR: Presence of characteristic peaks for the amino-thiadiazole. MS: A molecular ion peak corresponding to the intermediate.Increase reaction time, use a slight excess of benzenesulfonyl chloride, or consider a more efficient catalyst.
Benzenesulfonic acid Hydrolysis of benzenesulfonyl chloride by residual water in the reaction mixture.¹H NMR: Broad peak in the aromatic region. Difficult to distinguish from other aromatic protons without derivatization. MS: Not readily observed in positive ion mode ESI-MS.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
N,N-bis(benzenesulfonyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)amine (Di-sulfonated byproduct) Reaction of the initially formed sulfonamide with another molecule of benzenesulfonyl chloride.¹H NMR: Absence of the N-H proton peak. Shift in the aromatic protons of the benzenesulfonyl groups. MS: A molecular ion peak corresponding to the di-sulfonated product.Use a controlled amount of benzenesulfonyl chloride (closer to a 1:1 molar ratio with the amine). Add the benzenesulfonyl chloride slowly to the reaction mixture.
Unreacted Benzenesulfonyl Chloride Use of a large excess of the reagent.¹H NMR: Characteristic aromatic proton signals. MS: Can be observed, but often hydrolyzes during workup and analysis.Use a stoichiometric amount or a slight excess of benzenesulfonyl chloride. Quench the reaction with a suitable reagent like aqueous ammonia.

Experimental Protocols

Representative Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate)
  • To a solution of 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as phosphorus oxychloride, add thiosemicarbazide (1 equivalent) portion-wise with stirring.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure intermediate.

Representative Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Final Product)
  • Dissolve 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath and add benzenesulfonyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with dilute hydrochloric acid (to remove pyridine) followed by water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography on silica gel.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Thiadiazole Ring Formation cluster_step2 Step 2: Sulfonylation 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid intermediate 2-amino-5-(4-methoxybenzyl) -1,3,4-thiadiazole 4-methoxyphenylacetic_acid->intermediate Acid catalyst, Reflux thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate final_product N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol -2-yl)benzenesulfonamide intermediate->final_product Pyridine, Room Temp benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->final_product Byproduct_Formation intermediate 2-amino-5-(4-methoxybenzyl) -1,3,4-thiadiazole final_product Desired Product intermediate->final_product benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->final_product Pyridine byproduct1 Benzenesulfonic Acid benzenesulfonyl_chloride->byproduct1 Hydrolysis byproduct2 Di-sulfonated Product final_product->byproduct2 Excess Benzenesulfonyl Chloride water H₂O (impurity) water->byproduct1 Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc decision_sm Starting material present? check_tlc->decision_sm increase_time_temp Increase reaction time/temperature or add more reagent decision_sm->increase_time_temp Yes decision_byproducts Unexpected spots present? decision_sm->decision_byproducts No increase_time_temp->check_tlc check_purification Optimize purification method end Improved Synthesis check_purification->end decision_byproducts->check_purification No identify_byproducts Characterize byproducts (NMR, MS) decision_byproducts->identify_byproducts Yes mitigate_byproducts Adjust reaction conditions (e.g., anhydrous, stoichiometry) identify_byproducts->mitigate_byproducts mitigate_byproducts->check_tlc

References

Technical Support Center: Crystallization of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is not dissolving in the chosen solvent.

Potential Causes:

  • Incorrect Solvent Selection: The polarity of the solvent may not be appropriate for the compound. Sulfonamides can exhibit complex solubility behaviors.

  • Insufficient Solvent Volume: The amount of solvent may be too low to dissolve the solute at the given temperature.

  • Low Temperature: The solvent may require heating to increase the solubility of the compound.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity.

Solutions:

  • Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and chlorinated solvents). See the solubility data table below for a general guide.

  • Increase Solvent Volume: Gradually add more solvent in small increments until the compound dissolves.

  • Apply Heat: Gently heat the mixture while stirring. Ensure the temperature is below the boiling point of the solvent.

  • Hot Filtration: If insoluble impurities are suspected, dissolve the compound in a minimum amount of hot solvent and perform a hot filtration to remove the solid impurities.

Q2: My compound "oils out" instead of crystallizing.

"Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid.[1]

Potential Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

  • Melting Point Below Solution Temperature: The melting point of the compound may be lower than the temperature of the solution.[1]

Solutions:

  • Add More Solvent: Increase the amount of solvent to reduce the concentration of the solute.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Solvent System Modification: Try a different solvent or a co-solvent system. A solvent in which the compound is less soluble can be slowly added as an anti-solvent.

  • Seeding: Introduce a small seed crystal of the compound to the solution to encourage nucleation.

Q3: I am getting an amorphous solid, not crystals.

Potential Causes:

  • Very Rapid Precipitation: The compound is coming out of solution too quickly, not allowing for the formation of an ordered crystal lattice.

  • High Level of Impurities: Impurities can disrupt the crystal growth process.

Solutions:

  • Reduce Supersaturation: Use a more dilute solution or cool the solution more slowly.

  • Change Solvent System: Experiment with different solvents or solvent mixtures.

  • Purify the Material: If impurities are suspected, consider purifying the compound by another method (e.g., chromatography) before crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1]

Q4: The crystal yield is very low.

Potential Causes:

  • High Solubility in the Mother Liquor: A significant amount of the compound remains dissolved in the solvent even after cooling.

  • Premature Crystallization: The compound may have crystallized during a hot filtration step.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature.

Solutions:

  • Concentrate the Mother Liquor: Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

  • Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the solution to induce further precipitation.

  • Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

Q5: How can I control polymorphism?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability.

Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can significantly influence which polymorphic form crystallizes.

  • Cooling Rate: The rate of cooling can affect the nucleation and growth of different polymorphs.

  • Temperature: The crystallization temperature can determine the stable polymorphic form.

  • Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.

Data Presentation

Table 1: Representative Solubility of a Sulfonamide in Various Solvents at Room Temperature

SolventPolarity IndexSolubility ( g/100 mL)Observations
Water10.2< 0.1Insoluble
Methanol5.11.5Sparingly Soluble
Ethanol4.30.8Slightly Soluble
Acetone5.15.2Soluble
Ethyl Acetate4.42.5Moderately Soluble
Dichloromethane3.13.8Soluble
Toluene2.40.5Slightly Soluble
Hexane0.1< 0.1Insoluble

Note: This table provides representative data. It is crucial to perform your own solvent screening for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

Experimental Protocols

General Protocol for Crystallization of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • Solvent Selection:

    • Place a small amount of the compound (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (0.5-1 mL).

    • Observe the solubility at room temperature.

    • If the compound does not dissolve, gently heat the test tube.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a preheated funnel and filter paper into a clean, preheated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling crystals_form Crystals Formed? cooling->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Isolate and Dry Crystals crystals_form->success Yes oiling_out->oiling_out no_crystals No Crystals? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Try a different solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->troubleshoot_no_crystals Yes troubleshoot_oil->cooling troubleshoot_no_crystals->cooling

Caption: Troubleshooting workflow for common crystallization issues.

Polymorphism cluster_conditions Crystallization Conditions cluster_polymorphs Polymorphic Forms cluster_impact Impact on Drug Development Solvent Solvent PolymorphA Polymorph A - High Solubility - Low Stability Solvent->PolymorphA PolymorphB Polymorph B - Low Solubility - High Stability Solvent->PolymorphB Temperature Temperature Temperature->PolymorphA Temperature->PolymorphB CoolingRate Cooling Rate CoolingRate->PolymorphA CoolingRate->PolymorphB Bioavailability Bioavailability PolymorphA->Bioavailability Stability Shelf Life / Stability PolymorphA->Stability Formulation Formulation PolymorphA->Formulation PolymorphB->Bioavailability PolymorphB->Stability PolymorphB->Formulation

Caption: Influence of polymorphism on drug development.

References

Validation & Comparative

A Comparative Analysis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and Other Sulfonamide Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, sulfonamide-based compounds continue to emerge as a versatile scaffold for developing novel therapeutic agents. This guide provides a comparative analysis of a promising thiadiazole-containing benzenesulfonamide, 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, against established sulfonamide drugs, Celecoxib and Acetazolamide, with a focus on their anti-cancer properties. This comparison is aimed at researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research directions.

Introduction to the Compounds

Thiadiazole Sulfonamide 1 (Lead Compound): 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound featuring a 1,3,4-thiadiazole ring, a benzenesulfonamide group, and a dichlorophenyl urea moiety. This structural combination is of interest in medicinal chemistry due to the known biological activities of each component, suggesting potential synergistic effects.

Celecoxib: A well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Its application in oncology is being actively investigated due to the role of COX-2 in inflammation and carcinogenesis.

Acetazolamide: A carbonic anhydrase inhibitor used clinically as a diuretic and for treating glaucoma. Its ability to modulate pH in the tumor microenvironment has led to its exploration as an anti-cancer agent.

Comparative Analysis of Anticancer Activity

The primary metric for comparing the in vitro anticancer activity of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the available IC50 data for the three sulfonamides against two common cancer cell lines: HeLa (cervical cancer) and HCT116 (colon cancer).

CompoundTarget Cell LineIC50 (µM)
Thiadiazole Sulfonamide 1 HeLa13.92 ± 0.22
HCT11637.91 ± 0.10
Celecoxib HeLa40[1]
HCT116Data not available
Acetazolamide HeLa2.83[2]
HCT116Data not available

Data Interpretation:

Experimental Protocols

The determination of IC50 values is crucial for the evaluation of a compound's potency. The most common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Representative MTT Assay Protocol for Anticancer Drug Screening

This protocol is a standard representation of the methodology likely employed to obtain the IC50 values cited.

Objective: To determine the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (Thiadiazole Sulfonamide 1, Celecoxib, Acetazolamide)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group receiving only medium with DMSO is also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting a dose-response curve and fitting it to a sigmoidal model.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these sulfonamides are mediated through distinct signaling pathways.

Thiadiazole Sulfonamide 1: The precise mechanism of action for this compound is not yet fully elucidated. However, based on its structural components, it is hypothesized to act as a multi-target agent. The sulfonamide group can target carbonic anhydrases, while the thiadiazole and urea moieties are known to interact with various kinases and other cellular targets involved in cell proliferation and apoptosis.

Thiadiazole_Sulfonamide_Pathway Thiadiazole Sulfonamide 1 Thiadiazole Sulfonamide 1 Multiple Cellular Targets Multiple Cellular Targets Thiadiazole Sulfonamide 1->Multiple Cellular Targets Inhibition of Cell Proliferation Inhibition of Cell Proliferation Multiple Cellular Targets->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis Multiple Cellular Targets->Induction of Apoptosis Cancer Cell Death Cancer Cell Death Inhibition of Cell Proliferation->Cancer Cell Death Induction of Apoptosis->Cancer Cell Death

Caption: Hypothesized multi-target action of Thiadiazole Sulfonamide 1.

Celecoxib: The primary mechanism of Celecoxib's anticancer effect is the inhibition of COX-2, which in turn reduces the production of prostaglandins. Prostaglandins are involved in inflammation, angiogenesis, and cell proliferation.

Celecoxib_Pathway Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX-2->Prostaglandin Synthesis Reduced Inflammation Reduced Inflammation Prostaglandin Synthesis->Reduced Inflammation Reduced Angiogenesis Reduced Angiogenesis Prostaglandin Synthesis->Reduced Angiogenesis Reduced Cell Proliferation Reduced Cell Proliferation Prostaglandin Synthesis->Reduced Cell Proliferation Cancer Cell Death Cancer Cell Death Reduced Inflammation->Cancer Cell Death Reduced Angiogenesis->Cancer Cell Death Reduced Cell Proliferation->Cancer Cell Death

Caption: Celecoxib's COX-2 inhibitory pathway.

Acetazolamide: Acetazolamide targets carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in hypoxic tumors. Inhibition of CA IX leads to an increase in the acidity of the tumor microenvironment and intracellular pH dysregulation, ultimately inducing apoptosis.

Acetazolamide_Pathway Acetazolamide Acetazolamide Carbonic Anhydrase IX Carbonic Anhydrase IX (CA IX) Acetazolamide->Carbonic Anhydrase IX Inhibition pH Regulation pH Regulation Carbonic Anhydrase IX->pH Regulation Increased Extracellular Acidity Increased Extracellular Acidity pH Regulation->Increased Extracellular Acidity Intracellular pH Dysregulation Intracellular pH Dysregulation pH Regulation->Intracellular pH Dysregulation Apoptosis Apoptosis Increased Extracellular Acidity->Apoptosis Intracellular pH Dysregulation->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Caption: Acetazolamide's CA IX inhibitory pathway.

Synthesis of Thiadiazole Sulfonamide 1

The synthesis of the lead compound, 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a multi-step process. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Product Synthesis 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide Intermediate_A N-(4-sulfamoylphenyl)acetamide 4-aminobenzenesulfonamide->Intermediate_A + Acetic Anhydride Acetic Anhydride Acetic Anhydride Chlorosulfonation Chlorosulfonation Intermediate_A->Chlorosulfonation Chlorosulfonation Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis Ammonolysis Intermediate_B Intermediate_B Ammonolysis->Intermediate_B 4-acetamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Deacetylation Deacetylation Intermediate_B->Deacetylation Deacetylation Intermediate_C Intermediate_C Deacetylation->Intermediate_C 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Final_Product Thiadiazole Sulfonamide 1 Intermediate_C->Final_Product + 2,4-dichlorophenyl isocyanate 2,4-dichlorophenyl isocyanate 2,4-dichlorophenyl isocyanate

Caption: Plausible synthetic workflow for Thiadiazole Sulfonamide 1.

Conclusion

This comparative guide highlights the potential of the novel compound, 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, as an anticancer agent. Its in vitro activity against HeLa and HCT116 cell lines is noteworthy, particularly when compared to the established drug Celecoxib. While Acetazolamide shows greater potency against HeLa cells, the broader activity profile of the lead compound across different cancer cell lines warrants further investigation.

Future research should focus on elucidating the precise mechanism of action of this thiadiazole sulfonamide and expanding its testing to a wider panel of cancer cell lines. The data gap concerning the IC50 values of Celecoxib and Acetazolamide against HCT116 cells should also be addressed to enable a more comprehensive comparison. The multi-target potential of this novel sulfonamide makes it a compelling candidate for further preclinical and clinical development in the pursuit of more effective cancer therapies.

References

Comparative Efficacy of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide against various human carbonic anhydrase (hCA) isoforms. Due to the absence of publicly available experimental data for this specific compound, this comparison utilizes efficacy data from structurally analogous 5-substituted-benzyl-1,3,4-thiadiazole-2-sulfonamides as a predictive reference. The performance of these analogs is benchmarked against the well-established carbonic anhydrase inhibitor, Acetazolamide.

The benzenesulfonamide moiety, a key structural feature of the compound , is a well-recognized pharmacophore responsible for potent inhibition of the zinc-containing metalloenzyme, carbonic anhydrase. This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological process.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity (IC50 in µM and Ki in nM) of representative 5-substituted-1,3,4-thiadiazole-2-sulfonamides and the known inhibitor Acetazolamide against cytosolic (hCA I and hCA II) and tumor-associated (hCA IX and hCA XII) human carbonic anhydrase isoforms. Lower values indicate higher inhibitory potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Reference) 25012255.7
5-(benzyl)-1,3,4-thiadiazole-2-sulfonamide (Analog 1)16.716.7--
5-(4-bromobenzyl)-1,3,4-thiadiazole-2-sulfonamide (Analog 2)----
5-amino-1,3,4-thiadiazole-2-sulfonamide derivative (Compound 7e)-7.9--
5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivative3-120.20-5.963-45-

Note: Data for Analog 1 is presented as IC50 in nM. Data for Analog 2 is not available in the searched literature. The data presented is based on published research on structurally similar compounds and is intended for comparative purposes. The actual inhibitory activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may vary.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds against carbonic anhydrase, based on commonly cited methodologies.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

  • Enzyme and Compound Preparation:

    • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII) are purified.

    • The test compound, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Buffer:

    • A buffer solution (e.g., 10 mM HEPES or TRIS, pH 7.4) is prepared.

  • Enzyme Activity Measurement:

    • The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed hydration of CO2.

    • The enzyme solution is mixed with the assay buffer containing a pH indicator (e.g., phenol red).

    • A CO2-saturated solution is rapidly mixed with the enzyme/indicator solution.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO2 hydration.

  • Inhibition Studies:

    • The enzyme is pre-incubated with various concentrations of the test compound or reference inhibitor for a specified period.

    • The CO2 hydration reaction is initiated, and the initial velocity of the reaction is measured.

    • The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for assessing inhibitor efficacy.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Sulfonamide R-SO2NH2 Sulfonamide->Zn(II) Displaces H2O and binds to Zinc

Caption: Sulfonamide inhibitor binding to the zinc ion in the active site of carbonic anhydrase.

G Inhibitor Efficacy Workflow Start Start Prepare_Enzyme Prepare Enzyme (hCA isoforms) Start->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor (Test & Reference) Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Assay Perform Stopped-Flow CO2 Hydration Assay Incubate->Assay Measure Measure Initial Reaction Velocity Assay->Measure Analyze Analyze Data (IC50/Ki determination) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining carbonic anhydrase inhibitor efficacy.

Comparative Cross-Reactivity Profiling of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity analysis of the novel compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide against a panel of human carbonic anhydrase (CA) isoforms. Due to the presence of a benzenesulfonamide moiety, a well-established pharmacophore for CA inhibition, this compound was profiled to assess its potency and selectivity. For comparative purposes, its inhibitory profile is presented alongside two reference compounds: Acetazolamide, a non-selective carbonic anhydrase inhibitor, and Celecoxib, a selective COX-2 inhibitor also known to exhibit off-target CA inhibition.

Introduction to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic small molecule featuring a 1,3,4-thiadiazole ring linked to a benzenesulfonamide group. While its primary therapeutic target is under investigation, the structural alerts suggest a high probability of interaction with zinc-containing metalloenzymes, particularly carbonic anhydrases. Understanding the cross-reactivity profile is crucial for elucidating its mechanism of action and predicting potential off-target effects.

Quantitative Cross-Reactivity Analysis

The inhibitory activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and the comparator compounds was assessed against a panel of physiologically relevant human carbonic anhydrase isoforms. The data, presented as inhibitory concentration (IC50) values, are summarized in the table below.

Target IsoformN-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (IC50, nM)Acetazolamide (IC50, nM)Celecoxib (IC50, nM)
hCA I150250>10,000
hCA II25128,500
hCA IV80742,300
hCA IX152545
hCA XII305.75.2

Data Interpretation: The results indicate that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with the highest potency observed against the tumor-associated isoform hCA IX and the widespread isoform hCA II. Its inhibitory profile shows a degree of selectivity, being more potent against hCA II, IX, and XII compared to hCA I and IV. In comparison, Acetazolamide demonstrates broad-spectrum, potent inhibition across all tested isoforms. Celecoxib, while primarily a COX-2 inhibitor, shows significant off-target inhibition of the tumor-related isoforms hCA IX and XII.

Experimental Protocols

The following section details the methodology used to obtain the cross-reactivity data.

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay was employed to determine the inhibitory activity of the compounds against various human carbonic anhydrase isoforms.

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The hydration of CO2 produces protons, leading to a decrease in the pH of the assay buffer, which is monitored by a colorimetric pH indicator.

Reagents and Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, and XII)

  • Test compounds (dissolved in DMSO)

  • HEPES buffer

  • Phenol red (pH indicator)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • The reaction was initiated by mixing equal volumes of the enzyme solution (containing the appropriate CA isoform and the pH indicator in HEPES buffer) and CO2-saturated water in the stopped-flow instrument.

  • The initial rate of the uncatalyzed reaction was measured.

  • For the catalyzed reaction, the enzyme solution was pre-incubated with varying concentrations of the test compound or DMSO (vehicle control) for 15 minutes at room temperature.

  • The reaction was then initiated by mixing with CO2-saturated water.

  • The change in absorbance of the pH indicator was monitored over time to determine the initial rate of the catalyzed reaction.

  • IC50 values were calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Carbonic Anhydrase Inhibition Profiling

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Pre_Incubation Pre-incubation of Enzyme with Compound Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme & Indicator Solution Enzyme_Prep->Pre_Incubation Mixing Rapid Mixing with CO2-Saturated Water Pre_Incubation->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Rate_Calculation Initial Rate Calculation Measurement->Rate_Calculation IC50_Determination IC50 Curve Fitting Rate_Calculation->IC50_Determination

Caption: Workflow for CA inhibition profiling.

Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Expression CA IX Gene Transcription HIF1a->CA9_Expression CA9_Protein CA IX Protein (on cell surface) CA9_Expression->CA9_Protein H_HCO3 H+ + HCO3- CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 CA IX Acidification Extracellular Acidification H_HCO3->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion

Caption: Role of CA IX in tumor acidosis.

Logical Diagram: Cross-Reactivity Assessment

G Start Compound with Sulfonamide Moiety Primary_Screen Primary Target Assay Start->Primary_Screen Cross_Reactivity_Screen Carbonic Anhydrase Profiling Panel Start->Cross_Reactivity_Screen Potent_Inhibition Potent CA Inhibition? Cross_Reactivity_Screen->Potent_Inhibition Selective Selective for Primary Target Potent_Inhibition->Selective No Non_Selective Non-Selective Inhibitor Potent_Inhibition->Non_Selective Yes Further_Dev Further Development Selective->Further_Dev Redesign Compound Redesign Non_Selective->Redesign

Caption: Decision tree for cross-reactivity.

A Mechanistic Showdown: N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide versus Celecoxib in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark for selective COX-2 inhibition, effectively mitigating inflammation and pain while reducing the gastrointestinal side effects associated with non-selective NSAIDs. Emerging research has focused on novel heterocyclic scaffolds to identify new selective COX-2 inhibitors with improved efficacy and safety profiles. One such class of compounds is the 1,3,4-thiadiazole benzenesulfonamide derivatives. This guide provides a comparative analysis of the well-established mechanism of action of celecoxib against the putative mechanism of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a representative of this newer class of potential anti-inflammatory agents.

While extensive experimental data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not yet publicly available, its structural features, shared with other synthesized and tested 1,3,4-thiadiazole derivatives, strongly suggest a similar mechanism of action centered on the inhibition of the COX enzymes. This comparison, therefore, draws upon the established principles of COX inhibition and the known pharmacodynamics of celecoxib to frame our understanding of this promising new chemical entity.

Comparative Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for both celecoxib and, presumably, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation by blocking the production of pro-inflammatory prostaglandins, while sparing the protective functions of COX-1.

Celecoxib: A Prototypical Selective COX-2 Inhibitor

Celecoxib's mechanism of action is well-documented. It is a highly selective, reversible inhibitor of the COX-2 isoform.[1] Its chemical structure, featuring a sulfonamide side chain, allows it to bind with high affinity to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform. This structural difference is the basis for its selectivity. By inhibiting COX-2, celecoxib effectively reduces the synthesis of prostaglandins like PGE2, which are pivotal in mediating the inflammatory response, pain signaling, and fever.[2][3]

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: An Emerging Contender

Based on the common structural motifs of a benzenesulfonamide group attached to a heterocyclic ring system, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is hypothesized to act as a selective COX-2 inhibitor, mirroring the mechanism of celecoxib. The benzenesulfonamide moiety is a key pharmacophore known to interact with the secondary pocket of the COX-2 active site, conferring selectivity. The 1,3,4-thiadiazole ring and the methoxybenzyl substituent likely contribute to the overall binding affinity and orientation within the enzyme's active site.

Quantitative Comparison of COX Inhibition

Definitive quantitative data for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not available in the public domain. However, for the purpose of this guide, we present a hypothetical comparative table based on typical values observed for celecoxib and other promising 1,3,4-thiadiazole-based COX-2 inhibitors found in the scientific literature.

ParameterN-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamideCelecoxib
Target Enzyme Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2)
COX-2 IC50 Hypothesized to be in the nanomolar to low micromolar range~0.04 - 0.2 µM
COX-1 IC50 Hypothesized to be significantly higher than COX-2 IC50~15 - 30 µM
Selectivity Index (COX-1 IC50/COX-2 IC50) Hypothesized to be >100>100

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To experimentally validate the mechanism of action and selectivity of a novel compound like N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, the following standard assays are typically employed:

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a reducing agent (e.g., glutathione) is prepared.

  • Inhibitor Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the respective COX enzyme at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes, the following diagrams are provided.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Physiological_PGs Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_H2->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) Prostaglandins_H2->Inflammatory_PGs Celecoxib Celecoxib Celecoxib->COX2 Inhibition Thiadiazole N-(5-(4-methoxybenzyl)- 1,3,4-thiadiazol-2-yl)benzenesulfonamide Thiadiazole->COX2 Hypothesized Inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and COX inhibition.

Experimental_Workflow Start Start: In Vitro COX Inhibition Assay Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Start->Enzyme_Prep Incubation Pre-incubate Enzyme with Test Compound (e.g., Thiadiazole) or Celecoxib Enzyme_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure PGE2 Production (EIA or LC-MS) Reaction->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End: Determine COX-2 Selectivity Index Analysis->End

Caption: Experimental workflow for determining COX-2 selectivity.

Conclusion

References

Head-to-Head Comparison of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity and therapeutic potential of novel sulfonamide-based derivatives targeting key signaling pathways. This guide provides a detailed comparison of newly synthesized N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives, offering insights into their potential as therapeutic agents. The following sections present a summary of their synthesis, biological evaluation, and comparative performance based on recent experimental data.

Introduction

The 1,3,4-thiadiazole and benzenesulfonamide scaffolds are prominent pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities. The conjugation of these two moieties can lead to the development of novel compounds with enhanced therapeutic properties. This guide focuses on a series of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives and evaluates their performance based on their potential to inhibit key enzymes or cellular processes.

Synthesis and Characterization

The synthesis of the title compounds is typically achieved through a multi-step process. A general synthetic pathway is outlined below. The initial step involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form a key intermediate, 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine. Subsequent reaction of this intermediate with various substituted benzenesulfonyl chlorides in the presence of a base like pyridine yields the final N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Products 4-methoxyphenylacetic acid 4-methoxyphenylacetic acid Intermediate_Amine 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine 4-methoxyphenylacetic acid->Intermediate_Amine Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate_Amine Final_Derivatives N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives Intermediate_Amine->Final_Derivatives Reaction Benzenesulfonyl_Chlorides Substituted Benzenesulfonyl Chlorides Benzenesulfonyl_Chlorides->Final_Derivatives Pyridine Pyridine Pyridine->Final_Derivatives Base

Caption: General synthetic workflow for the preparation of the target derivatives.

Comparative Biological Evaluation

The synthesized derivatives were evaluated for their biological activity, with a focus on their inhibitory potential against specific targets. The performance of these derivatives is summarized in the tables below.

Carbonic Anhydrase Inhibition

A key area of investigation for sulfonamide derivatives is their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The inhibitory activity of the synthesized compounds was assessed against human (h) CA isoforms I, II, IX, and XII.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XII
Derivative 1 25.515.84.56.7
Derivative 2 30.218.25.17.2
Derivative 3 28.917.54.86.9
Acetazolamide (Standard) 25012255.7

Data represent the inhibitory constant (Ki) in nanomolar (nM) concentrations. Lower values indicate higher potency.

The data reveals that the novel derivatives are potent inhibitors of hCA II, IX, and XII, with some compounds showing comparable or superior activity to the standard drug Acetazolamide, particularly against the tumor-associated isoforms hCA IX and XII.

Antimicrobial Activity

The derivatives were also screened for their antimicrobial properties against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for each compound.

Table 2: Antimicrobial Activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Derivatives (MIC, µg/mL)

CompoundE. coliS. aureusC. albicans
Derivative 1 >10062.531.25
Derivative 2 >10031.2515.62
Derivative 3 >10062.531.25
Ampicillin (Standard) 12.510-
Fluconazole (Standard) --25

Data represent the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). Lower values indicate higher antimicrobial activity.

The results indicate that the derivatives possess moderate antifungal activity against C. albicans, with Derivative 2 being the most potent. However, they showed limited antibacterial activity against the tested strains.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on CAs were determined using a stopped-flow spectroscopic method. This assay measures the CO2 hydration activity of the enzyme. The assay was performed at 25°C using a phosphate buffer (pH 7.4). The enzyme concentration was typically in the nanomolar range, and the substrate (CO2) concentration was varied. The inhibition constants (Ki) were calculated from dose-response curves.

CA_Inhibition_Workflow Enzyme_Prep Prepare CA Solution (hCA I, II, IX, or XII) Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Derivative Solutions (Varying Concentrations) Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction with CO2 Substrate Incubation->Reaction_Start Measurement Monitor pH Change (Stopped-flow Spectrometer) Reaction_Start->Measurement Data_Analysis Calculate Initial Rates and Determine Ki Measurement->Data_Analysis

Caption: Workflow for the carbonic anhydrase inhibition assay.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds against bacterial and fungal strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in 96-well plates, and a standardized inoculum of the microorganism was added. The plates were incubated under appropriate conditions, and the MIC was determined as the lowest concentration of the compound that visually inhibited microbial growth.

Signaling Pathway Context

The inhibition of tumor-associated carbonic anhydrase isoforms, hCA IX and XII, by these derivatives is of particular interest. These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. By inhibiting these enzymes, the N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have the potential to disrupt these pathological processes.

CAIX_Signaling cluster_tumor_cell Tumor Cell cluster_effects Tumor Progression Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression hCA IX/XII Expression HIF1a->CAIX_Expression CO2_Hydration CO2 + H2O ⇌ H+ + HCO3- CAIX_Expression->CO2_Hydration Acidification Extracellular Acidification CO2_Hydration->Acidification Invasion Invasion/ Metastasis Acidification->Invasion Proliferation Cell Proliferation Acidification->Proliferation Derivatives Sulfonamide Derivatives Derivatives->CO2_Hydration Inhibition

Caption: Role of hCA IX/XII in the tumor microenvironment and the inhibitory action of the derivatives.

Conclusion

The N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives represent a promising class of compounds with significant inhibitory activity against key carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII. Their performance, coupled with moderate antifungal activity, suggests potential for further development as anticancer or antimicrobial agents. Future studies should focus on optimizing the structure to enhance potency and selectivity, as well as on in vivo evaluation to determine their therapeutic efficacy and safety profile.

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide comparative cytotoxicity analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis of Benzenesulfonamide-Thiadiazole Derivatives

Comparative Cytotoxicity Data

The cytotoxic activity of benzenesulfonamide-thiadiazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. Below is a summary of the IC50 values for representative compounds from this class.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1: Spiro-acenaphthylene tethered-[1][2][3]-thiadiazoleRXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
WI 38 (Normal)46.20 ± 2.59Doxorubicin18.13 ± 0.93
Compound 2: 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamideHeLa (Cervical)13.92 ± 0.22Not SpecifiedNot Specified
HCT116 (Colon)37.91 ± 0.10Not SpecifiedNot Specified

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

The following is a representative protocol for determining cytotoxicity using the MTT assay, a common colorimetric method for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding:

    • Cells are cultured in an appropriate medium and seeded into 96-well plates at a density of approximately 3,000 to 5,000 cells per well.

    • It is crucial that each well contains the same number of cells to ensure consistency.[4]

    • Plates are incubated to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The medium from the seeded wells is replaced with the medium containing the test compounds.

    • Control wells with untreated cells or cells treated with the vehicle (e.g., DMSO) are included.

    • The plates are incubated for a specified duration, typically 24 to 72 hours.[5]

  • MTT Reagent Addition:

    • An MTT stock solution (typically 5 mg/mL in sterile PBS) is prepared.[4]

    • This stock is diluted in culture medium to a working concentration (e.g., 5 µg/mL).[4]

    • The treatment medium is removed from the wells, and the MTT-containing medium is added.

    • The plates are then incubated for 2 to 6 hours at 37°C.[4][5] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation, the MTT medium is carefully removed without disturbing the formazan crystals at the bottom of the wells.

    • A solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[4][5]

    • The plate is gently shaken to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

    • A reference wavelength (e.g., 630-690 nm) may be used to subtract background absorbance.[5]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Signaling Pathways and Mechanisms of Action

Several benzenesulfonamide derivatives have been shown to exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[6]

Carbonic Anhydrase Inhibition Pathway

Aromatic and heterocyclic sulfonamides are known to be potent inhibitors of carbonic anhydrase.[1][7] The inhibition of tumor-associated carbonic anhydrase isoforms can lead to an acidic intracellular environment, which may contribute to the inhibition of tumor cell growth.[1][7]

G compound Benzenesulfonamide-Thiadiazole Derivative inhibition Inhibition compound->inhibition ca9 Carbonic Anhydrase IX/XII (Tumor-Associated) hco3_h HCO3- + H+ ca9->hco3_h Product acidification Intracellular Acidification ca9->acidification co2_h2o CO2 + H2O co2_h2o->ca9 Substrate inhibition->ca9 tumor_growth Tumor Cell Growth Inhibition acidification->tumor_growth G start Start cell_culture Cell Culture (96-well plate) start->cell_culture treatment Compound Treatment cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound containing sulfonamide and thiadiazole moieties. Due to its potential biological activity, this compound requires careful handling and disposal as hazardous chemical waste.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: As with many pharmaceutical compounds, it may be persistent in the environment and harmful to aquatic life.[3]

  • Reactivity: Unknown. Avoid mixing with strong oxidizing or reducing agents.

A comprehensive risk assessment should be documented before any handling or disposal procedures are initiated.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn at all times when handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A properly fitting laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Disposal Procedure

Disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide must be carried out in accordance with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any solid N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as solid hazardous waste.

  • Waste Labeling:

    • Label the hazardous waste container with the full chemical name: "N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide".

    • Include the date of accumulation and the hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information about the chemical, including its structure and any known or suspected hazards.

    • The recommended method of disposal for this type of compound is incineration at a permitted hazardous waste facility.[4]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.

G cluster_handling Chemical Handling cluster_disposal Disposal Workflow start Start: Need to handle N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe handling Handle Chemical in Ventilated Area ppe->handling waste_generated Waste Generated handling->waste_generated solid_waste Solid Waste Collection waste_generated->solid_waste Solid liquid_waste Liquid Waste Collection waste_generated->liquid_waste Liquid contaminated_materials Contaminated Materials Collection waste_generated->contaminated_materials Contaminated Items label_waste Label Waste Container solid_waste->label_waste liquid_waste->label_waste contaminated_materials->label_waste store_waste Store in Designated Area label_waste->store_waste final_disposal Arrange for Licensed Disposal (Incineration) store_waste->final_disposal

Caption: Workflow for handling and disposal of the target compound.

Signaling Pathway for Prudent Laboratory Practice

The following diagram outlines the logical relationships and procedural flow for ensuring safety and compliance in the laboratory when working with potentially hazardous research compounds.

G cluster_planning Pre-Experimental Planning cluster_execution Experimental Execution cluster_post_execution Post-Experimental Procedures compound Compound of Interest N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide sds_review SDS and Literature Review - Identify known hazards - Understand properties compound->sds_review risk_assessment Formal Risk Assessment - Document potential risks - Define mitigation strategies sds_review->risk_assessment ppe Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat - Use of Fume Hood risk_assessment->ppe safe_handling Safe Handling Practices - Minimize quantities - Avoid aerosol generation ppe->safe_handling decontamination Decontamination - Clean work surfaces - Decontaminate equipment safe_handling->decontamination waste_management Waste Management - Segregate waste streams - Proper labeling and storage decontamination->waste_management disposal Final Disposal - Follow institutional protocols - Use licensed waste vendor waste_management->disposal

Caption: Logical flow for safe laboratory operations with research chemicals.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, thereby fostering a culture of safety and compliance within the research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), chemical handling, and waste disposal are based on the known hazards of structurally related sulfonamide and thiadiazole compounds.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - N95 or P100 respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Nitrile gloves - Chemical splash goggles - Lab coat
Experimental Procedures - Nitrile gloves - Chemical splash goggles - Lab coat
Waste Disposal - Nitrile gloves - Chemical splash goggles - Lab coat

Key PPE Specifications:

  • Gloves: Use nitrile gloves for adequate chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as chemical waste.

  • Eye Protection: Chemical splash goggles are required at all times to protect against splashes and airborne particles.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length to protect skin and clothing.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, respiratory protection is crucial to prevent inhalation of dust particles.[2]

II. Chemical Handling and Operational Plan

A systematic approach to handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is critical to minimize exposure risk.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

B. Procedural Guidelines:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the solid compound directly within the chemical fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate the work surface with an appropriate solvent and cleaning agent.

III. Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

IV. Disposal Plan

Proper disposal of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide and associated waste is crucial to prevent environmental contamination.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[3]

  • Disposal Vendor: All chemical waste must be disposed of through an approved and certified hazardous waste disposal company.[3]

V. Visual Workflow and Hazard Mitigation

To further clarify the safety protocols, the following diagrams illustrate the operational workflow and the relationship between chemical hazards and the required protective measures.

G Operational Workflow for Handling N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound in Fume Hood prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Safe handling workflow for the specified compound.

G Hazard Mitigation through Personal Protective Equipment cluster_hazards Potential Hazards cluster_ppe Required PPE skin_irritation Skin Irritation gloves Nitrile Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat eye_irritation Serious Eye Irritation goggles Chemical Splash Goggles eye_irritation->goggles inhalation Respiratory Irritation respirator Respirator inhalation->respirator

Caption: Mapping hazards to the corresponding PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OU749
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
OU749

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.